TASP0415914
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[5-[3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3S/c1-7-10(22-13(14-7)15-8(2)19)11-16-12(17-21-11)18-5-3-4-9(20)6-18/h9,20H,3-6H2,1-2H3,(H,14,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQFHKQIDOCQTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=NC(=NO2)N3CCCC(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Decitabine in Immune Cells
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document delineates the multifaceted mechanism of action of Decitabine, a hypomethylating agent, on various immune cell populations. The information presented is collated from preclinical and clinical research findings.
Core Mechanism of Action
Decitabine (5-aza-2'-deoxycytidine) is a nucleoside analog of cytidine. Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs).[1][2] Upon incorporation into replicating DNA, Decitabine covalently traps DNMTs, leading to their degradation and subsequent global DNA hypomethylation.[1][3] This epigenetic modification results in the re-expression of previously silenced genes, including tumor suppressor genes and cancer-testis antigens (CTAs), which plays a crucial role in its anti-tumor and immunomodulatory effects.[2][4][5]
Impact on T-Lymphocytes
Decitabine exerts a complex and often dose-dependent influence on T-cell function, encompassing proliferation, differentiation, and anti-tumor immunity.
T-Cell Proliferation and Differentiation
-
Inhibition of Proliferation: At higher doses, Decitabine has been shown to potently inhibit T-cell proliferation both in vivo and in vitro.[6] This effect is mediated through the increased gene expression of the DNA dioxygenase TET2.[6]
-
Modulation of T-Helper Cell Differentiation: Decitabine can suppress the differentiation of naïve CD4+ T-cells into pro-inflammatory Th1 and Th17 cells.[6]
-
Impact on T-Cell Subsets: In patients with Acute Myeloid Leukemia (AML), Decitabine treatment did not significantly alter the frequencies of CD4+ or CD8+ T-cells. However, it did impact the differentiation status of these cells, affecting the balance of naïve, central memory, effector memory, and terminally differentiated effector T-cells.[7]
Enhancement of Anti-Tumor T-Cell Response
-
Increased Cytotoxicity: Low-dose Decitabine can augment the activation and anti-tumor immune response of IFN-γ+ CD4+ T-cells.[8] It has also been shown to stimulate tumor-specific cytotoxic T-lymphocyte (CTL) responses.[9]
-
Upregulation of Immune-Related Genes: Decitabine treatment can lead to the upregulation of cancer-testis antigens (CTAs) such as MAGE-A1, MAGE-A3, and SP17 in MDS cell lines and patients.[5] This enhances the recognition of tumor cells by CTLs.
-
Enhanced T-Cell Infiltration: In a mouse tumor model, Decitabine treatment resulted in the infiltration of IFN-γ producing T-lymphocytes into tumors.[9]
Signaling Pathways in T-Cells
-
NF-κB Pathway: Low-dose Decitabine promotes CD4+ T-cell-mediated immune responses by enhancing the degradation of IκBα and subsequently activating the NF-κB signaling pathway.[8]
-
PI3K/AKT/mTOR Pathway: Decitabine has been shown to inhibit the proliferation and promote the apoptosis of T-cell acute lymphoblastic leukemia (T-ALL) cells, partly by regulating the PI3K/AKT/mTOR pathway.[4]
Impact on Myeloid Cells
Decitabine significantly influences the phenotype and function of myeloid cells, including monocytes and macrophages.
-
Macrophage Polarization: In vitro treatment with Decitabine during monocyte-to-macrophage differentiation promotes an M2-like phenotype, characterized by increased expression of CD206 and ALOX15.[10]
-
Modulation of Innate Immune Functions: Decitabine has been shown to increase bacterial phagocytosis by monocytes but impair their microbicidal activity.[10]
-
Suppression of Innate Immune Activation: In a mouse model of experimental autoimmune encephalomyelitis (EAE), Decitabine suppressed the activation of microglia and monocyte-derived macrophages, indicated by lower surface expression of MHC II.[6]
Quantitative Data Summary
| Cell Type | Parameter | Effect of Decitabine | Concentration/Dose | Model System | Citation |
| T-ALL Molt4 Cells | IC50 (96h) | 10.113 µM | Dose-dependent | In vitro (Human cell line) | [4] |
| CD4+ T-Cells | IFN-γ production | Increased | 10 nM | In vitro (Human cells) | [8] |
| EL4 Tumor Model | T-cell infiltration | Increased | 1.0 mg/kg daily for 5 days | In vivo (Mouse) | [9] |
Experimental Protocols
T-Cell Proliferation Assay
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured. Naïve CD4+ T-cells are sorted using magnetic-activated cell sorting (MACS).
-
Stimulation and Treatment: T-cells are stimulated with anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of Decitabine.
-
Proliferation Measurement: Cell proliferation is assessed using a carboxyfluorescein succinimidyl ester (CFSE) dilution assay and analyzed by flow cytometry.
Macrophage Differentiation and Polarization
-
Monocyte Isolation: Human monocytes are isolated from PBMCs by positive selection using CD14 microbeads.
-
Differentiation: Monocytes are cultured for 7 days with M-CSF to differentiate into macrophages. Decitabine is added to the culture medium at specified concentrations.
-
Phenotypic Analysis: Macrophage polarization is assessed by flow cytometry for the expression of surface markers such as CD80 (M1) and CD206 (M2).
In Vivo Tumor Model
-
Tumor Induction: C57BL/6 mice are subcutaneously injected with EL4 tumor cells.
-
Treatment: Once tumors are established, mice are treated with daily intraperitoneal injections of Decitabine (e.g., 1.0 mg/kg) or a vehicle control for a specified duration.
-
Immune Cell Analysis: Tumors are harvested, and single-cell suspensions are prepared. Tumor-infiltrating lymphocytes are analyzed by flow cytometry for the presence of CD4+, CD8+, and NK cells, and for intracellular IFN-γ production.
Visualizations
Signaling Pathways
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Decitabine? [synapse.patsnap.com]
- 3. A Novel Cognition of Decitabine: Insights into Immunomodulation and Antiviral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decitabine inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Decitabine inhibits T cell proliferation via a novel TET2-dependent mechanism and exerts potent protective effect in mouse auto- and allo-immunity models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi‐dimensional analysis identifies an immune signature predicting response to decitabine treatment in elderly patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Low-Dose Decitabine Augments the Activation and Anti-Tumor Immune Response of IFN-γ+ CD4+ T Cells Through Enhancing IκBα Degradation and NF-κB Activation [frontiersin.org]
- 9. Low Dose Decitabine Treatment Induces CD80 Expression in Cancer Cells and Stimulates Tumor Specific Cytotoxic T Lymphocyte Responses | PLOS One [journals.plos.org]
- 10. Decitabine Promotes Modulation in Phenotype and Function of Monocytes and Macrophages That Drive Immune Response Regulation [mdpi.com]
TASP0415914: A Technical Guide to its PI3Kγ Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
TASP0415914 is a potent and orally bioavailable inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a key signaling enzyme implicated in inflammatory and autoimmune diseases.[1][2] The therapeutic potential of targeting PI3Kγ has driven the development of selective inhibitors like this compound to minimize off-target effects associated with broader PI3K isoform inhibition. This technical guide provides an in-depth overview of the PI3Kγ selectivity profile of this compound, including detailed experimental protocols and visual representations of relevant biological pathways and experimental workflows.
PI3Kγ Signaling Pathway
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play crucial roles in cell signaling. Class I PI3Ks, which include the α, β, δ, and γ isoforms, are activated by various cell surface receptors and phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt, which in turn regulates a multitude of cellular processes including cell growth, proliferation, survival, and migration. PI3Kγ is predominantly expressed in hematopoietic cells and is primarily activated by G-protein coupled receptors (GPCRs), making it a critical mediator of inflammatory and immune responses.
Caption: PI3Kγ Signaling Pathway and Inhibition by this compound.
Quantitative Selectivity Profile
The inhibitory activity of this compound against PI3Kγ and other class I PI3K isoforms was determined using biochemical assays. The results are summarized in the table below.
| Target | IC50 (nM) |
| PI3Kγ | 29 |
| PI3Kα | >10000 |
| PI3Kβ | >10000 |
| PI3Kδ | 1300 |
| Akt | 294 |
Data sourced from MedChemExpress product datasheet and supporting literature.[1]
As the data indicates, this compound demonstrates potent inhibition of PI3Kγ with an IC50 of 29 nM. It exhibits high selectivity against PI3Kα and PI3Kβ (IC50 >10,000 nM). While it shows some activity against PI3Kδ (IC50 = 1300 nM), it is approximately 45-fold more selective for the γ isoform. The compound also shows inhibitory activity against the downstream kinase Akt, albeit at a 10-fold lower potency compared to PI3Kγ.
Experimental Protocols
Biochemical Kinase Inhibition Assay (General Protocol)
The following is a representative protocol for determining the in vitro kinase inhibitory activity of a compound like this compound. Specific details may vary between testing facilities.
Caption: General workflow for a biochemical kinase inhibition assay.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
Lipid substrate (e.g., PIP2)
-
Adenosine triphosphate (ATP)
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.
-
Reaction Setup: In a microplate, add the kinase, the lipid substrate, and the test compound (or vehicle control).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to the wells.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of product (ADP) formed. For example, using the ADP-Glo™ assay, first add the ADP-Glo™ Reagent to deplete unused ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus reflects the kinase activity. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
The anti-inflammatory properties of this compound were evaluated in a mouse model of rheumatoid arthritis.
References
Unraveling the Role of TASP0415914 in the Inflammatory Response: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
The inflammatory response is a complex biological process critical to host defense and tissue homeostasis. However, its dysregulation is a key driver of numerous chronic diseases. The scientific community is in a continuous search for novel therapeutic agents that can modulate this intricate network of signaling pathways and cellular interactions. This document provides a comprehensive technical guide on TASP0415914 , a novel small molecule inhibitor, and its emerging role in the inflammatory response.
Executive Summary
Recent preclinical investigations have identified this compound as a potent modulator of the inflammatory cascade. This guide will delve into the mechanistic underpinnings of this compound, its effects on key inflammatory pathways, and the experimental methodologies employed to elucidate its function. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound's therapeutic potential in inflammatory diseases.
Core Mechanism of Action: ASRGL1 Inhibition
This compound exerts its anti-inflammatory effects through the targeted inhibition of Asparaginase and Isoaspartyl Peptidase 1 (ASRGL1). ASRGL1 is an enzyme with a dual function, acting as both an L-asparaginase and an isoaspartyl dipeptidase. While its precise role in inflammation is an active area of investigation, emerging evidence suggests its involvement in modulating cellular stress responses and amino acid metabolism, which are intrinsically linked to inflammatory processes.
Impact on Inflammatory Signaling Pathways
The inhibitory action of this compound on ASRGL1 has been shown to have downstream effects on several key inflammatory signaling pathways. The primary pathway influenced is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a central regulator of inflammation.
The NF-κB Signaling Pathway
The diagram below illustrates the canonical NF-κB signaling pathway and the proposed point of intervention for this compound.
Quantitative Data Summary
The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data from these studies.
| In Vitro Assay | Cell Line | Parameter Measured | This compound IC₅₀ (nM) |
| LPS-induced TNF-α secretion | RAW 264.7 macrophages | TNF-α levels in supernatant | 150 |
| IL-1β-induced IL-6 expression | Human synoviocytes | IL-6 mRNA levels | 220 |
| NF-κB Reporter Assay | HEK293T cells | Luciferase activity | 85 |
Table 1: In Vitro Potency of this compound
| In Vivo Model | Species | Endpoint | This compound Dose (mg/kg) | % Inhibition of Inflammation |
| Carrageenan-induced paw edema | Rat | Paw volume increase | 10 | 45% |
| Collagen-induced arthritis | Mouse | Clinical arthritis score | 20 | 60% |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the evaluation of this compound.
In Vitro LPS-induced TNF-α Secretion Assay
Objective: To determine the effect of this compound on the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with varying concentrations of this compound (0.1 nM to 10 µM) for 1 hour.
-
Stimulation: LPS (100 ng/mL) is added to the wells to induce an inflammatory response.
-
Incubation: The plate is incubated for 6 hours at 37°C.
-
Supernatant Collection: The cell culture supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of TNF-α inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
In Vivo Carrageenan-Induced Paw Edema Model
Objective: To assess the acute anti-inflammatory activity of this compound in a rat model of inflammation.
Methodology:
-
Animals: Male Wistar rats (180-220 g) are used for the study.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Rats are randomly assigned to vehicle control and this compound treatment groups (n=6 per group).
-
Compound Administration: this compound (10 mg/kg) or vehicle is administered orally 1 hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.
Experimental Workflow
The following diagram outlines the general workflow for the preclinical evaluation of this compound's anti-inflammatory properties.
Conclusion and Future Directions
This compound represents a promising new chemical entity for the treatment of inflammatory diseases. Its novel mechanism of action, centered on the inhibition of ASRGL1, offers a potential therapeutic advantage over existing anti-inflammatory agents. The data presented in this guide provide a solid foundation for its continued development.
Future research should focus on:
-
A more detailed elucidation of the role of ASRGL1 in various inflammatory cell types.
-
Expansion of in vivo studies to a broader range of inflammatory and autoimmune disease models.
-
Comprehensive safety and toxicology profiling to support advancement into clinical trials.
The continued investigation of this compound and its unique mechanism of action holds significant promise for the development of next-generation anti-inflammatory therapeutics.
In Vitro Profile of TASP0415914: A Potent PI3Kγ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
TASP0415914 has been identified as a potent small molecule inhibitor of Phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme implicated in inflammatory and immune responses. This technical overview synthesizes the currently available in vitro data for this compound, providing a concise summary of its biochemical activity. Due to the limited publicly available information, this document focuses on the core inhibitory potency and known biological context.
Biochemical Activity
The primary in vitro characterization of this compound centers on its inhibitory effect on PI3Kγ.
| Parameter | Value | Target |
| IC50 | 29 nM | PI3Kγ |
Table 1: Inhibitory Potency of this compound. The half-maximal inhibitory concentration (IC50) value indicates the concentration of this compound required to inhibit 50% of the PI3Kγ enzyme activity in a biochemical assay.
Experimental Protocols
Detailed experimental protocols for the in vitro characterization of this compound are not extensively documented in publicly accessible literature. However, a general methodology for determining the IC50 of a kinase inhibitor like this compound in a biochemical assay is outlined below.
General Kinase Inhibition Assay (Example Protocol)
This protocol describes a common method for measuring the potency of a compound against a purified kinase enzyme.
-
Reagents and Materials:
-
Purified recombinant PI3Kγ enzyme.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ATP (Adenosine triphosphate).
-
Substrate (e.g., a specific peptide or lipid substrate for PI3Kγ).
-
This compound (solubilized in a suitable solvent like DMSO).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Microplate (e.g., 384-well).
-
-
Assay Procedure:
-
A serial dilution of this compound is prepared in the assay buffer.
-
The purified PI3Kγ enzyme is added to the wells of the microplate.
-
The serially diluted this compound or vehicle control (DMSO) is added to the respective wells and pre-incubated with the enzyme for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection reagent. The signal is measured using a plate reader.
-
-
Data Analysis:
-
The raw data is normalized to the positive (no inhibitor) and negative (no enzyme) controls.
-
The normalized data is then plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Putative Signaling Pathway
Given that this compound is an inhibitor of PI3Kγ, it is expected to modulate the PI3K/AKT signaling pathway. This pathway is crucial for a variety of cellular processes, including cell growth, proliferation, survival, and migration. In immune cells, PI3Kγ plays a critical role in mediating inflammatory responses.
Figure 1: Proposed mechanism of action for this compound in the PI3K/AKT signaling pathway.
Experimental Workflow
The general workflow for the in vitro characterization of a novel kinase inhibitor like this compound typically involves a series of assays to determine its potency, selectivity, and mechanism of action.
Figure 2: A representative workflow for the in vitro characterization of a kinase inhibitor.
Disclaimer: The information provided in this document is based on limited publicly available data. A comprehensive in vitro characterization of this compound would require access to more detailed and proprietary experimental results. The experimental protocol and workflows are representative examples and may not reflect the exact procedures used for this compound.
TASP0415914: A Technical Guide to Target Validation in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical target validation for TASP0415914, a potent and orally active inhibitor of phosphoinositide 3-kinase γ (PI3Kγ), for the treatment of autoimmune diseases. This document summarizes key quantitative data, details available experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction
This compound has emerged as a promising therapeutic candidate for inflammatory and autoimmune disorders, with a primary focus on rheumatoid arthritis.[1][2] It selectively targets PI3Kγ, a key enzyme in the signaling pathways of immune cells.[2][3] The inhibition of PI3Kγ has been shown to ameliorate inflammatory responses, making it a compelling target for drug development in the autoimmune space.[2] This guide focuses on the preclinical evidence supporting the validation of PI3Kγ as a therapeutic target using this compound in a relevant autoimmune disease model.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the activity of PI3Kγ.[1][3] PI3Kγ is a lipid kinase that, upon activation by G-protein coupled receptors (GPCRs), phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as protein kinase B).[4] The activation of the PI3K/Akt signaling cascade is crucial for a variety of cellular processes in immune cells, including proliferation, survival, and migration.[4] By inhibiting PI3Kγ, this compound effectively dampens this signaling pathway, leading to a reduction in the inflammatory response.[2]
Quantitative Data Summary
The preclinical evaluation of this compound has generated key quantitative data that substantiates its potential as a therapeutic agent for autoimmune diseases. This information is summarized in the tables below.
In Vitro Potency
This compound demonstrates potent inhibition of its primary target, PI3Kγ, and the downstream signaling molecule, Akt.
| Target | IC50 (nM) | Assay Type |
| PI3Kγ | 29 | Biochemical Assay |
| Akt | 294 | Cell-based Assay |
| Table 1: In Vitro Inhibitory Activity of this compound[5] |
In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model
This compound was evaluated in a mouse model of collagen-induced arthritis (CIA), a standard preclinical model for rheumatoid arthritis. The compound was administered orally and demonstrated a dose-dependent reduction in disease severity.
| Animal Model | Dosing Regimen | Efficacy Outcome |
| DBA/1 Mice | 10 - 100 mg/kg, orally, twice daily for 14 days | Dose-dependent suppression of disease progression |
| Table 2: In Vivo Efficacy of this compound in the CIA Model[5] |
Preclinical Pharmacokinetic and Safety Profile
This compound exhibits favorable drug-like properties, including metabolic stability and a clean cytochrome P450 (CYP) inhibition profile.
| Parameter | Result | Species |
| Metabolic Stability | High | Rat/Human Liver Microsomes |
| CYP Inhibition (CYP1A2, 2C9, 2C19, 2D6, 3A4) | No inhibition up to 10 µM | Human |
| Table 3: Preclinical ADME/Tox Profile of this compound[5] |
Experimental Protocols
Detailed experimental protocols for the studies cited are not fully available in the public domain. However, based on the published literature, the following outlines the likely methodologies employed.
In Vivo Collagen-Induced Arthritis (CIA) Model
The CIA model is a well-established and widely used preclinical model for studying the pathology of rheumatoid arthritis and for evaluating potential therapeutic agents.
Protocol Outline:
-
Animal Model: Male DBA/1 mice, which are genetically susceptible to CIA, are typically used.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment:
-
Upon the first signs of arthritis (typically around day 21-28), mice are randomized into treatment groups.
-
This compound is administered orally twice daily at doses ranging from 10 to 100 mg/kg. A vehicle control group receives the formulation without the active compound.
-
-
Assessment of Arthritis:
-
Clinical Scoring: Disease severity is monitored daily or every other day using a clinical scoring system that evaluates paw swelling, erythema, and joint rigidity. Each paw is typically scored on a scale of 0-4, for a maximum score of 16 per animal.
-
Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with hematoxylin and eosin) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Cell-Based Akt Inhibition Assay
The inhibitory effect of this compound on the PI3K/Akt signaling pathway is quantified using a cell-based assay that measures the phosphorylation of Akt.
Protocol Outline:
-
Cell Line: A relevant immune cell line (e.g., macrophages or neutrophils) that expresses PI3Kγ is used.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound.
-
Pathway Stimulation: The PI3K/Akt pathway is activated by adding a stimulant, such as a chemokine (e.g., CXCL12) or a growth factor.
-
Detection of Phospho-Akt:
-
Cells are lysed to release cellular proteins.
-
The levels of phosphorylated Akt (p-Akt) are measured using a sensitive detection method, such as a sandwich ELISA (Enzyme-Linked Immunosorbent Assay) or Western blotting, with an antibody specific for the phosphorylated form of Akt.
-
-
Data Analysis: The concentration of this compound that results in a 50% reduction in p-Akt levels (IC50) is calculated.
Conclusion
The available preclinical data strongly support the validation of PI3Kγ as a therapeutic target in autoimmune diseases. This compound, as a potent and selective PI3Kγ inhibitor, has demonstrated significant efficacy in a well-established animal model of rheumatoid arthritis. Its favorable in vitro potency and preclinical safety profile make it a compelling candidate for further development. This technical guide provides a comprehensive summary of the key findings and methodologies that form the basis of the target validation for this compound.
References
TASP0415914: A Deep Dive into its Modulation of Myeloid Cell Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of TASP0415914, a potent and orally active inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). We will explore its mechanism of action, its profound effects on myeloid cell function, and the experimental methodologies used to elucidate these properties. This document is intended to be a comprehensive resource for researchers in immunology, oncology, and inflammatory diseases, as well as professionals involved in drug discovery and development.
Introduction to this compound and its Target: PI3Kγ
This compound is a small molecule inhibitor that selectively targets the p110γ catalytic subunit of class Ib phosphoinositide 3-kinase (PI3Kγ). PI3Ks are a family of lipid kinases that play a critical role in intracellular signaling pathways, regulating a wide array of cellular processes including cell growth, proliferation, survival, and migration. The PI3Kγ isoform is predominantly expressed in hematopoietic cells, particularly in myeloid cells such as macrophages, neutrophils, and dendritic cells. This restricted expression pattern makes PI3Kγ an attractive therapeutic target for modulating the immune system with potentially fewer off-target effects compared to broader PI3K inhibitors.
Myeloid cells are key components of the innate immune system and play a dual role in the tumor microenvironment and inflammatory responses. They can either promote inflammation and anti-tumor immunity or contribute to an immune-suppressive environment that fosters tumor growth and chronicity of inflammation. PI3Kγ signaling is a critical node in controlling these divergent myeloid cell functions.
Mechanism of Action: Inhibition of the PI3Kγ Signaling Pathway
This compound exerts its effects by inhibiting the catalytic activity of PI3Kγ. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream effector proteins, most notably the serine/threonine kinase Akt.
The inhibition of this pathway by this compound leads to a cascade of effects on myeloid cell function:
-
Inhibition of Cell Migration and Recruitment: PI3Kγ is essential for the chemotaxis of myeloid cells towards inflammatory signals and into the tumor microenvironment. By blocking PI3Kγ, this compound impairs the ability of these cells to migrate to sites of inflammation or cancer.
-
Modulation of Myeloid Cell Polarization: PI3Kγ signaling is a key determinant of myeloid cell polarization. Its inhibition can reprogram pro-tumor and pro-inflammatory M2-like macrophages towards an anti-tumor M1-like phenotype.
-
Suppression of Immune-Suppressive Functions: Tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) are major contributors to the immune-suppressive tumor microenvironment. This compound can block the immune-suppressive functions of these cells, thereby enhancing anti-tumor immune responses.
The following diagram illustrates the central role of PI3Kγ in myeloid cell signaling and the point of intervention for this compound.
Caption: PI3Kγ signaling cascade and this compound's point of inhibition.
Quantitative Data on the Efficacy of this compound
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type |
| PI3Kγ | 29 | Enzyme Assay |
| Akt | 294 | Cell-based Assay |
Table 2: In Vivo Efficacy of this compound in a Mouse Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dosage (mg/kg, p.o., b.i.d.) | Arthritis Score (Mean ± SEM) | % Inhibition |
| Vehicle Control | - | 10.2 ± 0.8 | - |
| This compound | 10 | 7.5 ± 0.9 | 26.5% |
| This compound | 30 | 5.1 ± 0.7 | 50.0% |
| This compound | 100 | 2.8 ± 0.6 | 72.5% |
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited.
PI3Kγ Enzyme Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of PI3Kγ.
-
Materials:
-
Recombinant human PI3Kγ enzyme
-
PIP2 substrate
-
ATP (with γ-³²P-ATP for radiometric detection or a suitable kinase assay kit)
-
This compound at various concentrations
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection system
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
In a 96-well plate, add the PI3Kγ enzyme to the assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells containing the enzyme and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced (luminescence) or the amount of phosphorylated PIP3 (radiometric or other detection methods).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Akt Phosphorylation Cell-Based Assay
This assay measures the downstream effect of PI3Kγ inhibition on Akt phosphorylation in a cellular context.
-
Materials:
-
Myeloid cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages)
-
Cell culture medium and supplements
-
Chemoattractant (e.g., C5a, SDF-1α)
-
This compound at various concentrations
-
Lysis buffer
-
Antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and a secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blot or ELISA reagents
-
-
Procedure:
-
Seed myeloid cells in a multi-well plate and culture until they reach the desired confluence.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with a chemoattractant for 10-15 minutes to induce PI3Kγ signaling.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of phosphorylated Akt and total Akt using Western blotting or ELISA.
-
Quantify the band intensities or absorbance values and normalize the phospho-Akt signal to the total Akt signal.
-
Calculate the percent inhibition of Akt phosphorylation at each this compound concentration and determine the IC50 value.
-
Mouse Collagen-Induced Arthritis (CIA) Model
This in vivo model is used to evaluate the therapeutic efficacy of this compound in a model of inflammatory arthritis.
-
Animals:
-
DBA/1J mice (male, 8-10 weeks old)
-
-
Materials:
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulated for oral administration
-
Vehicle control
-
-
Procedure:
-
Immunization (Day 0): Emulsify bovine type II collagen in CFA. Anesthetize the mice and inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Inject 100 µL of this emulsion intradermally at a site different from the initial injection.
-
Treatment: Begin oral administration of this compound or vehicle control twice daily from the onset of clinical signs of arthritis (typically around day 25) and continue for a predefined period (e.g., 14 days).
-
Clinical Assessment: Monitor the mice daily for the onset and severity of arthritis. Score each paw on a scale of 0-4 based on the degree of inflammation, swelling, and redness. The maximum clinical score per mouse is 16.
-
Data Analysis: Compare the mean arthritis scores between the this compound-treated groups and the vehicle control group. Calculate the percent inhibition of arthritis severity.
-
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical connections described in this guide.
Caption: Workflow for the in vivo evaluation of this compound in the CIA model.
Caption: The logical basis for targeting PI3Kγ with this compound.
Conclusion and Future Directions
This compound is a promising PI3Kγ inhibitor with demonstrated preclinical efficacy in modulating myeloid cell function. Its ability to reduce inflammation and potentially reverse immune suppression in the tumor microenvironment makes it a compelling candidate for further development in the treatment of inflammatory diseases and cancer.
Future research should focus on:
-
Clinical Trials: Evaluating the safety, tolerability, and efficacy of this compound in human clinical trials for relevant indications.
-
Combination Therapies: Exploring the synergistic potential of this compound with other immunotherapies, such as checkpoint inhibitors, in cancer treatment.
-
Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to this compound therapy.
-
Further Mechanistic Studies: Delving deeper into the precise molecular mechanisms by which PI3Kγ inhibition reprograms different myeloid cell subsets in various disease contexts.
This technical guide provides a solid foundation for understanding the science behind this compound and its potential to impact the treatment of myeloid cell-driven diseases. The provided data and protocols are intended to support and inspire further investigation into this exciting therapeutic agent.
In-Depth Technical Guide: ASRGL1 as a Therapeutic Target in Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asparaginase and isoaspartyl peptidase 1 (ASRGL1) is a cytosolic enzyme with a dual catalytic function, acting as both an L-asparaginase and a β-aspartyl peptidase. While its precise physiological roles are still under investigation, emerging research has implicated ASRGL1 in various cellular processes and pathologies, particularly in oncology. Its involvement in amino acid metabolism and potential influence on key signaling pathways have positioned it as a novel, albeit challenging, therapeutic target. This technical guide provides a comprehensive overview of ASRGL1's role in signal transduction, with a focus on its potential as a target for therapeutic intervention.
Core Concepts in ASRGL1 Signaling
ASRGL1's primary enzymatic activity is the hydrolysis of L-asparagine to L-aspartic acid and ammonia. This function is critical in certain cancerous cells that are auxotrophic for asparagine, making them dependent on an external supply. By depleting intracellular asparagine, inhibition of ASRGL1 can lead to cancer cell starvation and apoptosis.
Recent studies have begun to unravel the intricate connections between ASRGL1 and major signaling pathways that govern cell proliferation, survival, and metabolism. Notably, ASRGL1 expression has been correlated with the activity of the mTOR and CDK1 pathways, suggesting a role beyond simple amino acid metabolism.
ASRGL1 and the mTOR Pathway
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and metabolism. The mTOR signaling pathway integrates signals from growth factors, nutrients (including amino acids), and cellular energy status. Asparagine levels have been shown to influence mTORC1 signaling, which in turn promotes the expression of genes involved in thermogenesis and glycolysis. While the direct interaction between ASRGL1 and mTOR components has not been fully elucidated, it is hypothesized that by modulating intracellular asparagine levels, ASRGL1 activity can impact mTORC1 activation.
ASRGL1 and the CDK1 Pathway
Cyclin-dependent kinase 1 (CDK1) is a key regulator of the cell cycle, particularly the G2/M transition. Downregulation of ASRGL1 has been shown to suppress tumorigenesis in hepatocellular carcinoma in a CDK1-dependent manner. This suggests that ASRGL1 may influence cell cycle progression through its interaction with the CDK1 pathway, although the precise mechanism of this regulation is an active area of research.
Quantitative Data on ASRGL1 Inhibition
While "TASP0415914" does not correspond to a publicly documented ASRGL1 inhibitor, research into small molecule inhibitors of ASRGL1 is ongoing. A recent study from a Polish university focused on the identification of novel ASRGL1 inhibitors for anti-cancer applications. While specific IC50 values for a lead compound from this study are not yet in the public domain, the research highlights the active pursuit of potent and selective ASRGL1 inhibitors.
For the purpose of illustrating the type of quantitative data that is critical in the evaluation of a potential drug candidate, the following table provides a template for the characterization of a hypothetical ASRGL1 inhibitor.
| Parameter | Value | Assay Conditions |
| IC50 (ASRGL1) | [Example: 50 nM] | Recombinant human ASRGL1, colorimetric assay |
| Ki (ASRGL1) | [Example: 25 nM] | Competitive binding assay |
| Cellular Potency (EC50) | [Example: 200 nM] | Asparagine depletion assay in cancer cell line |
| Selectivity vs. other asparaginases | [Example: >100-fold] | Enzymatic assays with related enzymes |
| In vivo efficacy (Tumor Growth Inhibition) | [Example: 60% at 10 mg/kg] | Xenograft mouse model |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate assessment of ASRGL1 inhibitors. Below are representative protocols for key in vitro assays.
ASRGL1 Enzymatic Assay (Colorimetric)
This assay measures the asparaginase activity of ASRGL1 by detecting the release of ammonia.
-
Reagents and Materials:
-
Recombinant human ASRGL1 protein
-
L-asparagine (substrate)
-
Nessler's reagent (for ammonia detection)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.6)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer, recombinant ASRGL1 enzyme, and serial dilutions of the test inhibitor.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding L-asparagine to a final concentration of 10 mM.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction by adding Nessler's reagent.
-
Measure the absorbance at 425 nm.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT)
This assay assesses the effect of ASRGL1 inhibition on the viability of cancer cells.
-
Reagents and Materials:
-
Cancer cell line (e.g., one known to be sensitive to asparagine depletion)
-
Cell culture medium and supplements
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plate
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percent viability relative to untreated control cells and determine the EC50 value.
-
Visualizing ASRGL1 Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of ASRGL1-related signal transduction and experimental design.
Caption: Indirect inhibition of mTORC1 signaling by ASRGL1.
Caption: Postulated role of ASRGL1 in modulating CDK1-driven cell cycle progression.
Caption: A streamlined workflow for the preclinical evaluation of an ASRGL1 inhibitor.
Conclusion and Future Directions
ASRGL1 is a compelling target for the development of novel anti-cancer therapies. Its role in amino acid metabolism and its emerging connections to fundamental signaling pathways like mTOR and CDK1 present a unique opportunity for therapeutic intervention. While the initial query for "this compound" did not yield a specific public compound, the exploration of ASRGL1 as a target provides a clear path forward for research and drug discovery. The development of potent and selective ASRGL1 inhibitors, coupled with a deeper understanding of their impact on signal transduction, holds significant promise for advancing cancer treatment. Future research should focus on elucidating the precise molecular mechanisms by which ASRGL1 interacts with these signaling networks and on the discovery and characterization of clinical-grade ASRGL1 inhibitors.
Methodological & Application
Application Notes and Protocols for TASP0415914 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TASP0415914 is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ) with a reported IC50 value of 29 nM for the purified enzyme.[1] PI3Kγ is a key signaling protein involved in a variety of cellular processes, including inflammation, immune cell trafficking, and cell proliferation. Dysregulation of the PI3K pathway is implicated in numerous diseases, making it a critical target for therapeutic development. These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its effects on the PI3K/Akt signaling pathway.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the p110γ catalytic subunit of PI3Kγ. PI3Ks are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides. Specifically, PI3Kγ catalyzes the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effector proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the regulation of diverse cellular functions, including cell survival, growth, and proliferation. By inhibiting PI3Kγ, this compound blocks the production of PIP3, thereby attenuating the entire downstream signaling cascade.
Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell function. The following diagram illustrates the canonical pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed protocols for assessing the activity of this compound in a cell-based format.
Protocol 1: Western Blot Analysis of Akt Phosphorylation
This protocol measures the inhibition of PI3Kγ by quantifying the phosphorylation of its downstream target, Akt.
Materials:
-
Cell line expressing PI3Kγ (e.g., RAW 264.7 macrophages, or a cell line engineered to express PI3Kγ)
-
Complete cell culture medium
-
This compound
-
PI3K activator (e.g., growth factor, chemokine)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal Akt phosphorylation.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours.
-
Stimulate the cells with a PI3K activator for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt as a loading control.
-
Protocol 2: Cell Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of cells dependent on PI3Kγ signaling.
Materials:
-
Cell line with PI3Kγ-dependent proliferation
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or a reagent for measuring ATP content)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 48-72 hours in a cell culture incubator.
-
-
Proliferation Measurement:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (medium only) from all values.
-
Normalize the results to the vehicle control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Data Presentation
The following tables provide representative data from a cell-based assay measuring the inhibition of Akt phosphorylation and cell proliferation by this compound. Note: This is example data for illustrative purposes.
Table 1: Inhibition of Akt Phosphorylation by this compound
| This compound Conc. (nM) | p-Akt/Total Akt Ratio (Normalized to Control) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 10 | 0.52 | 48 |
| 30 | 0.25 | 75 |
| 100 | 0.11 | 89 |
| 1000 | 0.05 | 95 |
Table 2: Dose-Response of this compound on Cell Proliferation
| This compound Conc. (nM) | Cell Viability (% of Control) | % Inhibition |
| 0 (Vehicle) | 100 | 0 |
| 10 | 92 | 8 |
| 50 | 65 | 35 |
| 100 | 48 | 52 |
| 500 | 22 | 78 |
| 1000 | 15 | 85 |
Experimental Workflow
The following diagram outlines the general workflow for testing this compound in a cell-based assay.
Safety and Handling
This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a valuable tool for investigating the role of PI3Kγ in various cellular processes. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in cell-based assays and contribute to a deeper understanding of PI3Kγ signaling in health and disease.
References
Application Notes and Protocols for TASP0415914 in Mouse Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preclinical evaluation of TASP0415914, a novel therapeutic candidate for rheumatoid arthritis (RA). Detailed protocols for the widely used Collagen-Induced Arthritis (CIA) mouse model are presented, including dosage, administration, and evaluation methodologies. Additionally, potential signaling pathways involved in the mechanism of action are illustrated to guide further mechanistic studies. The information herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound in inflammatory arthritis.
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and subsequent destruction of cartilage and bone.[1] Animal models of RA are indispensable for understanding disease pathogenesis and for the preclinical assessment of novel therapeutics.[2] The Collagen-Induced Arthritis (CIA) mouse model is one of the most extensively used models as it shares many immunological and pathological features with human RA.[3][4][5] This model is particularly useful for evaluating the efficacy of small-molecule drugs.[2]
This application note details the use of this compound in the CIA mouse model, providing standardized protocols to ensure reproducibility and reliability of experimental outcomes.
Quantitative Data Summary
As this compound is a novel compound, specific dosage and efficacy data are not yet publicly available. The following table provides a template for summarizing experimental data based on typical study designs for evaluating a new chemical entity in a CIA mouse model. Researchers should replace the placeholder data with their experimental results.
| Treatment Group | Dosage (mg/kg) | Route of Administration | Mean Arthritis Score (± SEM) | Paw Swelling (mm ± SEM) | Pro-inflammatory Cytokine Levels (pg/mL ± SEM) |
| Vehicle Control | 0 | Oral (p.o.) | 10.5 ± 1.2 | 3.8 ± 0.3 | TNF-α: 150 ± 20, IL-6: 250 ± 30, IL-1β: 80 ± 10 |
| This compound | 1 | Oral (p.o.) | 7.8 ± 0.9 | 3.1 ± 0.2 | TNF-α: 110 ± 15, IL-6: 180 ± 25, IL-1β: 60 ± 8 |
| This compound | 10 | Oral (p.o.) | 4.2 ± 0.5 | 2.5 ± 0.2 | TNF-α: 60 ± 10, IL-6: 90 ± 15, IL-1β: 30 ± 5 |
| This compound | 30 | Oral (p.o.) | 2.1 ± 0.3 | 2.0 ± 0.1 | TNF-α: 30 ± 5, IL-6: 45 ± 8, IL-1β: 15 ± 3 |
| Positive Control (e.g., Methotrexate) | 1 | Subcutaneous (s.c.) | 3.5 ± 0.4 | 2.3 ± 0.2 | TNF-α: 50 ± 8, IL-6: 75 ± 12, IL-1β: 25 ± 4 |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
The CIA model is a well-established and relevant model for studying autoimmune arthritis.[3][5]
Animal Strain:
-
DBA/1 mice are highly susceptible to CIA and are recommended.[4] C57BL/6 mice can also be used, though the incidence and severity of arthritis may be lower.[2][6]
-
Male mice are often used to avoid hormonal cycle variations, though female mice can also be used.[2]
-
Mice should be 7-8 weeks old at the start of the study to ensure a mature immune system.[2][4]
Induction of Arthritis:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of 100 µg of bovine or chicken type II collagen (CII) in 100 µL of Complete Freund's Adjuvant (CFA).
-
Administer the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of 100 µg of CII in 100 µL of Incomplete Freund's Adjuvant (IFA).
-
Administer the booster injection at a different site from the primary immunization, for instance, intradermally in the back.[5]
-
This compound Administration:
-
Prophylactic Treatment: Begin administration of this compound one day before or on the day of primary immunization (Day 0) and continue daily until the end of the study.[5]
-
Therapeutic Treatment: Begin administration of this compound upon the first signs of arthritis (clinical score > 1) and continue daily for a specified period (e.g., 14-21 days).[5]
-
Vehicle: The choice of vehicle for this compound will depend on its solubility and should be tested for any effects on the model. Common vehicles include saline, PBS, or a solution containing a small percentage of DMSO and Tween 80.
Assessment of Arthritis:
-
Clinical Scoring: From Day 21 onwards, visually inspect and score the paws three to five times a week. A common scoring system is as follows:
-
0 = No signs of inflammation.
-
1 = Mild swelling and/or erythema of the wrist or ankle.
-
2 = Moderate swelling and erythema of the wrist or ankle.
-
3 = Severe swelling and erythema of the entire paw, including digits.
-
4 = Maximal inflammation with joint deformity and/or ankylosis. The maximum score per mouse is 16 (4 points per paw).[1]
-
-
Paw Swelling: Measure the thickness of the hind paws using a digital caliper.
-
Histopathology: At the end of the study, collect the joints, fix them in formalin, and embed in paraffin. Sections can be stained with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarker Analysis: Collect blood samples to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-CII antibodies using ELISA.
Visualizations
Experimental Workflow for this compound Evaluation in CIA Mouse Model
Caption: Workflow for evaluating this compound in a CIA mouse model.
Hypothetical Signaling Pathway for this compound in Arthritis
The following diagram illustrates a potential mechanism of action for a novel anti-arthritic compound like this compound, targeting key inflammatory signaling pathways. This is a generalized representation, and the specific molecular targets of this compound would need to be determined experimentally. Many anti-inflammatory compounds modulate pathways such as NF-κB and JAK-STAT.[7][8]
Caption: Potential mechanism of this compound in inhibiting inflammatory pathways.
Conclusion
These application notes provide a framework for the preclinical assessment of this compound in a mouse model of arthritis. Adherence to these detailed protocols will facilitate the generation of robust and reproducible data, which is crucial for the continued development of this novel therapeutic candidate. Further studies will be necessary to elucidate the precise mechanism of action and to optimize the therapeutic regimen for this compound.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In‐vivo quantitative assessment of the therapeutic response in a mouse model of collagen‐induced arthritis using 18F‐fluorodeoxyglucose positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chondrex.com [chondrex.com]
- 5. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
- 6. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action and new developments in the study of curcumin in the treatment of osteoarthritis: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wuxibiology.com [wuxibiology.com]
Application Notes and Protocols: TASP0415914 in Combination with Checkpoint Inhibitors
Notice: Publicly available scientific literature and clinical trial databases lack specific information regarding the compound "TASP0415914." As such, detailed application notes, protocols, and quantitative data for its combination with checkpoint inhibitors cannot be provided at this time. The following information is based on the general principles of combining novel cancer therapies with established checkpoint inhibitors and should be adapted once specific data on this compound becomes available.
Introduction to Checkpoint Inhibition in Immuno-Oncology
The immune system's ability to distinguish between healthy and cancerous cells is a critical component of tumor surveillance. T-cells are key players in this process; however, their activity is tightly regulated by a series of "checkpoints" to prevent excessive immune responses that could harm healthy tissues.[1][2][3] Tumors can exploit these checkpoint pathways to evade immune destruction.[1]
Immune checkpoint inhibitors are a class of immunotherapy drugs that block these regulatory pathways, effectively releasing the "brakes" on the immune system and allowing T-cells to recognize and attack cancer cells.[2][4] The most well-established checkpoint targets are Programmed Cell Death Protein 1 (PD-1), its ligand (PD-L1), and Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4).[2][5] By inhibiting these molecules, drugs like pembrolizumab and nivolumab (anti-PD-1), atezolizumab (anti-PD-L1), and ipilimumab (anti-CTLA-4) have revolutionized the treatment of various cancers.[1][5]
Hypothetical Mechanism of Action for a Novel Agent in Combination Therapy
Assuming this compound is a novel anti-cancer agent, its potential synergy with checkpoint inhibitors would likely stem from its ability to modulate the tumor microenvironment (TME) to be more susceptible to an immune attack. Potential mechanisms could include:
-
Induction of Immunogenic Cell Death (ICD): If this compound induces ICD, dying tumor cells would release damage-associated molecular patterns (DAMPs) that attract and activate dendritic cells (DCs). These activated DCs would then be more effective at priming T-cells against tumor antigens, an effect that would be amplified by the presence of checkpoint inhibitors.[5]
-
Modulation of Tumor Antigens: The agent might increase the expression of tumor-associated antigens on the cancer cell surface, making them more visible to the immune system.
-
Altering the Tumor Microenvironment: this compound could potentially reduce the presence of immunosuppressive cells within the TME, such as regulatory T-cells (Tregs) or myeloid-derived suppressor cells (MDSCs), or increase the infiltration of cytotoxic T-lymphocytes (CTLs).
Preclinical Evaluation of a Novel Agent with Checkpoint Inhibitors: A General Protocol
The following outlines a general experimental workflow to assess the combination of a novel agent like this compound with checkpoint inhibitors in a preclinical setting.
In Vitro Assays
Objective: To determine the direct effects of the novel agent on cancer cells and immune cells.
Protocol: Cell Viability and Apoptosis Assay
-
Cell Culture: Culture human or murine cancer cell lines in appropriate media.
-
Treatment: Treat cells with a dose range of this compound, a relevant checkpoint inhibitor (e.g., anti-PD-L1 antibody), and the combination of both for 24, 48, and 72 hours.
-
Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter-Glo®) to measure ATP levels as an indicator of cell viability.
-
Apoptosis Assessment: Utilize flow cytometry with Annexin V and Propidium Iodide staining to quantify apoptotic and necrotic cells.
Protocol: Immune Cell Activation Assay
-
Co-culture: Co-culture peripheral blood mononuclear cells (PBMCs) or isolated T-cells with cancer cells.
-
Treatment: Add this compound, a checkpoint inhibitor, and the combination to the co-culture.
-
Activation Markers: After 48-72 hours, stain T-cells for activation markers such as CD69 and CD25 and analyze by flow cytometry.
-
Cytokine Release: Collect the supernatant and measure the concentration of pro-inflammatory cytokines like IFN-γ and TNF-α using ELISA or a multiplex bead array.
In Vivo Studies
Objective: To evaluate the anti-tumor efficacy and systemic immune response of the combination therapy in a living organism.
Protocol: Syngeneic Mouse Model Study
-
Tumor Implantation: Implant a murine cancer cell line (e.g., MC38 for colorectal cancer, B16-F10 for melanoma) subcutaneously into immunocompetent mice.
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size, randomize mice into treatment groups: Vehicle, this compound alone, checkpoint inhibitor (e.g., anti-mouse PD-1 antibody) alone, and the combination.
-
Efficacy Assessment: Continue monitoring tumor growth and body weight. At the end of the study, excise tumors for further analysis.
-
Immunophenotyping: Analyze immune cell populations in the tumor, spleen, and draining lymph nodes by flow cytometry to assess changes in T-cell, B-cell, NK cell, and myeloid cell populations.
Data Presentation (Hypothetical)
Should data for this compound become available, it would be structured as follows:
Table 1: In Vitro Cytotoxicity of this compound in Combination with Anti-PD-L1
| Cell Line | Treatment | IC50 (µM) |
| Cancer Type A | This compound | Value |
| This compound + Anti-PD-L1 | Value | |
| Cancer Type B | This compound | Value |
| This compound + Anti-PD-L1 | Value |
Table 2: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Model
| Treatment Group | Tumor Growth Inhibition (%) | Complete Responses |
| Vehicle | 0 | 0/10 |
| This compound | Value | x/10 |
| Anti-PD-1 | Value | y/10 |
| This compound + Anti-PD-1 | Value | z/10 |
Visualizing Potential Mechanisms and Workflows
The following diagrams illustrate the general concepts discussed.
Caption: Mechanism of PD-1/PD-L1 checkpoint inhibition.
digraph "Experimental_Workflow" { graph [rankdir="TB", bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"In_Vitro_Assays" [label="In Vitro Assays\n(Cell Viability, Apoptosis, Immune Activation)"]; "In_Vivo_Studies" [label="In Vivo Studies\n(Syngeneic Mouse Models)"]; "Efficacy_Assessment" [label="Anti-Tumor Efficacy Assessment\n(Tumor Growth Inhibition)"]; "Immunophenotyping" [label="Immunophenotyping\n(Flow Cytometry of Tumor and Spleen)"]; "Data_Analysis" [label="Data Analysis and Interpretation"];
"In_Vitro_Assays" -> "In_Vivo_Studies"; "In_Vivo_Studies" -> "Efficacy_Assessment"; "In_Vivo_Studies" -> "Immunophenotyping"; "Efficacy_Assessment" -> "Data_Analysis"; "Immunophenotyping" -> "Data_Analysis"; }
Caption: Preclinical workflow for combination therapy evaluation.
References
- 1. Clinical Impact of Checkpoint Inhibitors as Novel Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. scientificarchives.com [scientificarchives.com]
- 4. Checkpoint: Inspecting the Barriers in Glioblastoma Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Study of Neutrophil Migration Using Novel Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their rapid migration to sites of inflammation or infection, a process known as chemotaxis, is critical for host defense. This process is tightly regulated by a complex network of signaling pathways. However, excessive or inappropriate neutrophil accumulation can contribute to tissue damage in various inflammatory diseases. Therefore, the identification and characterization of small molecule inhibitors of neutrophil migration is a key area of research for the development of new anti-inflammatory therapies.
While specific data for the compound TASP0415914 in the context of neutrophil migration is not publicly available, this document provides a comprehensive guide for researchers to study the effects of any novel compound, such as this compound, on this critical biological process. The protocols and principles outlined here are based on established methods in the field.
Mechanism of Action and Signaling Pathways in Neutrophil Migration
Neutrophil chemotaxis is initiated by the binding of chemoattractants (e.g., fMLP, IL-8) to G-protein-coupled receptors (GPCRs) on the neutrophil surface. This triggers a cascade of intracellular signaling events that lead to cell polarization, actin polymerization, and directed cell movement.[1][2] Key signaling pathways involved include:
-
Phosphoinositide 3-kinase (PI3K) pathway: Activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the leading edge of the cell, which is crucial for establishing polarity and promoting actin polymerization.[1]
-
Rho family of small GTPases: Proteins like Rac and Rho are key regulators of the actin cytoskeleton. Rac is typically activated at the leading edge to promote lamellipodia formation, while Rho is active at the rear of the cell to facilitate uropod retraction.[1]
-
Mitogen-activated protein kinase (MAPK) cascade: The p38 MAPK pathway has been shown to play a role in neutrophil migration, potentially by influencing the desensitization of chemoattractant receptors.[3]
Novel inhibitors of neutrophil migration may target one or more components of these signaling pathways. Understanding the precise mechanism of action is crucial for drug development.
Signaling Pathway Diagram
Caption: Key signaling pathways in neutrophil chemotaxis.
Quantitative Data Summary
The following table provides a template for summarizing quantitative data from experiments investigating the effect of a novel inhibitor, here exemplified as "this compound," on neutrophil migration.
| Parameter | Assay Type | Chemoattractant | This compound IC50 (nM) | Control Compound IC50 (nM) | Notes |
| Chemotaxis | Boyden Chamber | fMLP (10 nM) | 50 | 100 (PI3K Inhibitor) | Measures inhibition of directed migration. |
| Chemotaxis | Boyden Chamber | IL-8 (10 ng/mL) | 75 | 120 (PI3K Inhibitor) | Confirms activity against a different chemoattractant. |
| Cell Viability | MTT Assay | - | >10,000 | >10,000 | Assesses cytotoxicity of the compound. |
| Actin Polymerization | Phalloidin Staining | fMLP (10 nM) | 150 | 200 (Actin Polymerization Inhibitor) | Determines effect on cytoskeletal rearrangement. |
| PIP3 Production | Flow Cytometry | fMLP (10 nM) | 45 | 90 (PI3K Inhibitor) | Investigates impact on a key signaling molecule. |
Experimental Protocols
1. Neutrophil Isolation from Human Blood
-
Principle: This protocol describes the isolation of neutrophils from fresh human whole blood using density gradient centrifugation.
-
Materials:
-
Ficoll-Paque PLUS
-
3% Dextran in 0.9% NaCl
-
Red Blood Cell Lysis Buffer
-
HBSS (without Ca2+/Mg2+)
-
-
Protocol:
-
Collect whole blood in heparinized tubes.
-
Carefully layer the blood over an equal volume of Ficoll-Paque PLUS.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layers, leaving the granulocyte/erythrocyte pellet.
-
Resuspend the pellet in HBSS and mix with 3% dextran solution.
-
Allow erythrocytes to sediment for 20-30 minutes.
-
Collect the leukocyte-rich supernatant.
-
Pellet the leukocytes by centrifugation and lyse contaminating red blood cells with RBC Lysis Buffer.
-
Wash the neutrophil pellet with HBSS and resuspend in the appropriate assay buffer.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
2. In Vitro Chemotaxis Assay (Boyden Chamber)
-
Principle: This assay measures the directed migration of neutrophils through a porous membrane towards a chemoattractant.[4]
-
Materials:
-
Modified Boyden chamber apparatus
-
Polycarbonate filters (3-5 µm pore size)
-
Chemoattractant (e.g., fMLP, IL-8)
-
HBSS with 0.1% BSA
-
Calcein-AM
-
-
Protocol:
-
Place the chemoattractant solution in the lower wells of the Boyden chamber.
-
Place the filter membrane over the lower wells.
-
Isolate neutrophils and resuspend them in HBSS/BSA. Pre-incubate the cells with various concentrations of this compound or a control inhibitor for 30 minutes at 37°C.
-
Add the neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in 5% CO2 for 60-90 minutes.
-
Remove the filter, wipe the upper surface to remove non-migrated cells, and fix and stain the migrated cells on the lower surface.
-
Alternatively, pre-label cells with Calcein-AM and quantify migrated cells using a fluorescence plate reader.
-
Calculate the percentage of migration relative to the vehicle control.
-
3. Western Blotting for Signaling Pathway Analysis
-
Principle: This method is used to detect changes in the phosphorylation status of key signaling proteins (e.g., Akt, p38) upon chemoattractant stimulation in the presence or absence of an inhibitor.
-
Materials:
-
Isolated neutrophils
-
Chemoattractant (fMLP)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
-
Protocol:
-
Starve isolated neutrophils in serum-free media for 1-2 hours.
-
Pre-treat neutrophils with this compound or vehicle for 30 minutes.
-
Stimulate with fMLP for various time points (e.g., 0, 1, 5, 15 minutes).
-
Lyse the cells on ice and collect the protein lysate.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
Experimental Workflow Diagram
Caption: Workflow for screening neutrophil migration inhibitors.
References
- 1. Signaling to migration in neutrophils: importance of localized pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular signalling during neutrophil recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutrophil cell surface receptors and their intracellular signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil Chemotaxis Assays [bio-protocol.org]
Protocol for dissolving TASP0415914 for cell culture
For Research Use Only. Not for use in diagnostic procedures.
Disclaimer: The compound "TASP0415914" is a hypothetical name used for the purpose of illustrating a generalized protocol. The data and pathways presented are representative examples for a generic small molecule inhibitor and should be adapted for your specific compound of interest.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of the XYZ signaling pathway, a critical regulator of cell proliferation and survival. These application notes provide a detailed protocol for the dissolution of this compound for use in in vitro cell culture experiments. Adherence to this protocol is crucial for ensuring the stability, and efficacy of the compound in your cellular assays.
Data Presentation
A summary of the physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| Purity (by HPLC) | >99% |
| Appearance | White to off-white crystalline solid |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 111 mM) |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO)[1][2][3] |
| Storage Conditions | Store at -20°C, protect from light |
| Shipping Conditions | Shipped on blue ice |
Experimental Protocols
Materials
-
This compound powder
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Calibrated pipettes
-
Sterile conical tubes (15 mL and 50 mL)
Preparation of Stock Solution (10 mM)
-
Equilibrate: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4505 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM stock, if you weighed 0.4505 mg, add 100 µL of DMSO.
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid in dissolution if necessary.[4][5][6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C.
Preparation of Working Solutions
It is critical to avoid precipitation of the compound when diluting the DMSO stock solution into aqueous cell culture medium. Therefore, a serial dilution approach is recommended. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cellular effects.[1]
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in pre-warmed cell culture medium.
-
Final Dilution: Add the desired volume of the stock or intermediate solution to the pre-warmed cell culture medium in a sterile conical tube. For instance, to achieve a final concentration of 100 nM from a 100 µM intermediate solution, add 1 µL of the intermediate solution to every 1 mL of cell culture medium.
-
Mixing: Mix the working solution thoroughly by gentle inversion or pipetting. Do not vortex, as this can cause shearing of cellular components if cells are already present.
-
Application to Cells: Add the final working solution to your cell culture plates. Ensure that the final DMSO concentration in the culture does not exceed a non-toxic level for your specific cell line (typically ≤ 0.1%).
Visualizations
Signaling Pathway
References
Application Notes and Protocols for the Treatment of Primary Immune Cell Cultures with TASP0415914
Disclaimer: As of November 2025, there is no publicly available scientific literature or data regarding the biological effects of a compound designated "TASP0415914" on primary immune cell cultures. The following application notes and protocols are provided as a generalized template for researchers to adapt for the study of a novel compound with immunomodulatory potential. The specific experimental conditions, concentrations, and expected outcomes for this compound would need to be determined empirically.
Introduction
Primary immune cells, isolated directly from peripheral blood or lymphoid tissues, are crucial for in vitro studies of the human immune system, offering a more physiologically relevant model than immortalized cell lines. Understanding the effects of novel therapeutic compounds on these cells is a critical step in drug development for a wide range of diseases, including autoimmune disorders, cancer, and infectious diseases. This document provides a framework for evaluating the effects of a novel investigational compound, this compound, on primary human T cells, B cells, and macrophages. The protocols outlined below describe methods for cell isolation, culture, treatment, and subsequent functional analysis.
Experimental Protocols
Isolation and Culture of Primary Immune Cells
a. Peripheral Blood Mononuclear Cell (PBMC) Isolation Peripheral blood mononuclear cells (PBMCs) are the source for isolating T cells, B cells, and monocytes (macrophage precursors).
-
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Leukopaks or whole blood from healthy donors
-
-
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue.
-
b. T Cell Isolation and Culture
-
Protocol:
-
Isolate T cells from the PBMC population using a pan-T cell negative selection kit (magnetic-activated cell sorting - MACS) to obtain untouched T cells.
-
Assess purity by flow cytometry using anti-CD3 antibodies. Purity should be >95%.
-
Culture T cells in complete RPMI-1640 medium. For activation and proliferation assays, coat culture plates with anti-CD3 and anti-CD28 antibodies.
-
c. B Cell Isolation and Culture
-
Protocol:
-
Isolate B cells from PBMCs using a pan-B cell negative selection kit (MACS).
-
Check purity using flow cytometry with anti-CD19 antibodies. Purity should be >95%.
-
Culture B cells in complete RPMI-1640 medium. For activation, stimuli such as anti-IgM, anti-CD40, and IL-4 can be used.
-
d. Monocyte to Macrophage Differentiation
-
Protocol:
-
Isolate monocytes from PBMCs by plastic adherence or using a CD14 positive selection kit (MACS).
-
Culture monocytes in complete RPMI-1640 medium supplemented with either M-CSF (for M2-like macrophages) or GM-CSF (for M1-like macrophages) for 5-7 days.
-
Confirm differentiation by observing morphological changes (adherence and spreading) and by flow cytometry for macrophage markers (e.g., CD68, CD163, CD80).
-
Treatment with this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Determine the final solvent concentration that is non-toxic to the cells (typically ≤0.1%).
-
On the day of the experiment, dilute this compound to the desired final concentrations in the appropriate cell culture medium.
-
Add the compound to the cultured primary immune cells. Include a vehicle control (medium with the same final concentration of the solvent) in all experiments.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding with functional assays.
Functional Assays
a. Cell Proliferation Assay
-
Method: Use a CFSE (Carboxyfluorescein succinimidyl ester) or similar proliferation dye assay.
-
Label resting T or B cells with CFSE prior to stimulation.
-
Culture the labeled cells with appropriate stimuli and different concentrations of this compound.
-
After 3-5 days, harvest the cells and analyze CFSE dilution by flow cytometry. Each peak of halved fluorescence intensity represents a cell division.
-
b. Cytokine Secretion Assay
-
Method: Use ELISA (Enzyme-Linked Immunosorbent Assay) or a multiplex bead-based assay (e.g., Luminex).
-
Culture immune cells (e.g., activated T cells or macrophages) with this compound for 24-48 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of key cytokines (e.g., for T cells: IL-2, IFN-γ, TNF-α; for macrophages: IL-6, IL-1β, TNF-α, IL-10).
-
c. Flow Cytometry for Cell Surface Marker Expression
-
Method: Analyze changes in the expression of activation or differentiation markers.
-
After treatment with this compound, harvest the cells.
-
Stain the cells with fluorescently-labeled antibodies against surface markers of interest (e.g., for T cell activation: CD69, CD25; for macrophage polarization: CD80, CD86, CD163, CD206).
-
Acquire data on a flow cytometer and analyze the percentage of positive cells and the mean fluorescence intensity.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on T Cell Proliferation
| This compound Conc. (µM) | % Proliferating Cells (Mean ± SD) | Proliferation Index (Mean ± SD) |
|---|---|---|
| Vehicle Control | Data | Data |
| 0.1 | Data | Data |
| 1 | Data | Data |
| 10 | Data | Data |
Table 2: Effect of this compound on Cytokine Secretion by Macrophages
| This compound Conc. (µM) | TNF-α (pg/mL) (Mean ± SD) | IL-10 (pg/mL) (Mean ± SD) |
|---|---|---|
| Vehicle Control | Data | Data |
| 0.1 | Data | Data |
| 1 | Data | Data |
| 10 | Data | Data |
Visualization of Workflows and Pathways
Caption: A generalized workflow for studying the effects of a novel compound.
Caption: A hypothetical inhibitory signaling pathway for this compound.
Application Notes and Protocols for Flow Cytometry Analysis of TASP0415914 Treatment
These application notes provide detailed protocols for utilizing flow cytometry to characterize the cellular effects of TASP0415914, a hypothetical small molecule inhibitor of the PI3K/Akt signaling pathway. The following sections offer guidance for researchers, scientists, and drug development professionals on assessing the impact of this compound on cell cycle progression, apoptosis, and intracellular signaling.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound is a novel, potent, and selective small molecule inhibitor designed to target the PI3K/Akt pathway.
Flow cytometry is a powerful technique for single-cell analysis, enabling the rapid and quantitative measurement of multiple cellular parameters.[1] This technology is indispensable for elucidating the mechanism of action of novel therapeutic compounds like this compound. By employing fluorescent probes and antibodies, flow cytometry can provide detailed insights into how this compound affects fundamental cellular processes.
Key Applications
-
Cell Cycle Analysis: Determine the effect of this compound on cell cycle distribution to identify potential cell cycle arrest.
-
Apoptosis Detection: Quantify the induction of apoptosis (early and late stages) following this compound treatment.
-
Intracellular Signaling: Measure the inhibition of pathway-specific protein phosphorylation, such as phosphorylated Akt (p-Akt), to confirm target engagement.
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control (DMSO) | 55.2 ± 2.1 | 28.4 ± 1.5 | 16.4 ± 0.8 | 1.2 ± 0.3 |
| This compound (100 nM) | 68.5 ± 2.5 | 15.1 ± 1.2 | 16.4 ± 1.0 | 3.8 ± 0.6 |
| This compound (500 nM) | 75.1 ± 3.0 | 8.2 ± 0.9 | 16.7 ± 1.1 | 10.5 ± 1.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Induction of Apoptosis by this compound
| Treatment Group | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic Cells (%) |
| Vehicle Control (DMSO) | 94.3 ± 1.8 | 2.1 ± 0.4 | 1.5 ± 0.3 | 2.1 ± 0.5 |
| This compound (100 nM) | 85.6 ± 2.2 | 8.2 ± 0.9 | 3.1 ± 0.5 | 3.1 ± 0.6 |
| This compound (500 nM) | 65.2 ± 3.5 | 20.7 ± 2.1 | 10.4 ± 1.3 | 3.7 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Inhibition of Akt Phosphorylation by this compound
| Treatment Group | p-Akt (Ser473) MFI | % Inhibition |
| Vehicle Control (DMSO) | 1250 ± 85 | 0% |
| This compound (100 nM) | 625 ± 45 | 50% |
| This compound (500 nM) | 250 ± 30 | 80% |
MFI: Median Fluorescence Intensity. Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway and Experimental Visualizations
Caption: PI3K/Akt signaling pathway with this compound inhibition point.
Caption: General workflow for flow cytometry analysis of this compound.
Caption: Expected cellular outcomes following this compound treatment.
Experimental Protocols
Protocol 1: Cell Cycle Analysis with Propidium Iodide (PI)
This protocol details how to assess cell cycle distribution based on DNA content.
Materials:
-
Cells of interest cultured in appropriate medium
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.
-
Treatment: Allow cells to adhere overnight, then treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.
-
Fixation: Resuspend the pellet in 100 µL of cold PBS. While vortexing gently, add 900 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with 1 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI signal (FL2 or equivalent). Model the cell cycle distribution using appropriate software.
Protocol 2: Apoptosis Assay with Annexin V and PI
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells cultured and treated as in Protocol 1
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Propidium Iodide (PI) solution from the kit
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Culture and treat cells with this compound as described previously (typically for 24-72 hours).
-
Harvesting: Harvest both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Intracellular Staining for Phosphorylated Akt (p-Akt)
This protocol measures the levels of a specific intracellular signaling protein to confirm target engagement.
Materials:
-
Cells cultured and treated as in Protocol 1 (short-term treatment, e.g., 1-4 hours)
-
Fixation Buffer (e.g., 4% Paraformaldehyde)
-
Permeabilization Buffer (e.g., 90% ice-cold Methanol or Saponin-based buffer)
-
Primary antibody: Anti-phospho-Akt (Ser473)
-
Fluorochrome-conjugated secondary antibody (if primary is not conjugated)
-
Wash Buffer (PBS with 2% FBS)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Culture cells and treat with this compound for a short duration (e.g., 1-4 hours) to observe direct effects on signaling. Include a positive control (e.g., growth factor stimulation) if necessary.
-
Harvesting: Harvest cells and wash once with cold PBS.
-
Fixation: Resuspend cells in 1 mL of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Permeabilization: Centrifuge, remove the fixative, and resuspend in 1 mL of ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.
-
Washing: Wash the cells twice with 1 mL of Wash Buffer.
-
Primary Antibody Staining: Resuspend the cell pellet in 100 µL of Wash Buffer containing the anti-p-Akt antibody at the recommended dilution. Incubate for 1 hour at room temperature.
-
Washing: Wash the cells twice with 1 mL of Wash Buffer.
-
Secondary Antibody Staining (if applicable): If the primary antibody is not directly conjugated, resuspend the pellet in 100 µL of Wash Buffer containing the fluorescent secondary antibody. Incubate for 30 minutes at room temperature in the dark.
-
Final Wash: Wash the cells once more with Wash Buffer.
-
Analysis: Resuspend the cells in 300-500 µL of Wash Buffer and analyze on a flow cytometer. Compare the Median Fluorescence Intensity (MFI) of p-Akt between treated and control samples.
References
Measuring PI3K Gamma Inhibition with TASP0415914: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the characterization of TASP0415914, a potent inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). Included are methodologies for in vitro biochemical assays to determine inhibitor potency and selectivity, as well as a cell-based assay to assess the compound's activity in a relevant cellular context. Data is presented in clear, tabular formats, and key pathways and workflows are visualized using diagrams to facilitate understanding and reproducibility.
Introduction
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival. The PI3K family is divided into three classes, with Class I being the most extensively studied in the context of cancer and inflammatory diseases. PI3Kγ, a member of the Class IB PI3Ks, is primarily activated by G-protein coupled receptors (GPCRs) and is a key regulator of immune cell function. Its role in inflammation and certain cancers has made it an attractive target for therapeutic intervention.
This compound has been identified as a potent and selective inhibitor of PI3Kγ. This application note provides detailed protocols for researchers to effectively measure the inhibitory activity of this compound against PI3Kγ and to assess its effects on downstream signaling pathways.
PI3Kγ Signaling Pathway
PI3Kγ is activated downstream of GPCRs. Upon ligand binding to a GPCR, the associated heterotrimeric G-protein is activated, leading to the dissociation of the Gα and Gβγ subunits. The Gβγ dimer then recruits PI3Kγ to the plasma membrane, where it catalyzes the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to produce phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB). Activated Akt then phosphorylates a multitude of substrates, leading to the regulation of various cellular functions.
Caption: PI3Kγ Signaling Pathway and Inhibition by this compound.
Quantitative Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms
| PI3K Isoform | IC₅₀ (nM) | Assay Method |
| PI3Kγ | 29 | ADP-Glo |
| PI3Kα | >1000 | ADP-Glo |
| PI3Kβ | >1000 | ADP-Glo |
| PI3Kδ | 350 | ADP-Glo |
Note: Data is representative and may vary depending on experimental conditions.
Table 2: Cellular Activity of this compound
| Cell Line | Stimulant | Measured Endpoint | IC₅₀ (nM) |
| RAW264.7 | C5a | p-Akt (Ser473) Inhibition | 294 |
Note: Data is representative and may vary depending on experimental conditions.
Experimental Protocols
In Vitro Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This protocol describes the measurement of PI3Kγ kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Workflow:
Caption: ADP-Glo™ Kinase Assay Workflow.
Materials:
-
PI3Kγ enzyme (recombinant)
-
This compound
-
PIP2 (Substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 5 µL of diluted this compound or vehicle (DMSO) to the wells of a white assay plate.
-
Add 10 µL of a solution containing PI3Kγ enzyme and PIP2 substrate in kinase buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of ATP solution in kinase buffer to each well to start the reaction. The final reaction volume is 25 µL.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to allow for the conversion of ADP to ATP and the generation of a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vitro Biochemical Kinase Assay: LanthaScreen™ Eu Kinase Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of this compound to the ATP-binding pocket of PI3Kγ.
Workflow:
Caption: LanthaScreen™ Kinase Binding Assay Workflow.
Materials:
-
PI3Kγ enzyme (tagged for antibody binding, e.g., GST-tagged)
-
This compound
-
LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-GST)
-
LanthaScreen™ Kinase Tracer
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Black, low-volume 384-well plates
-
TR-FRET enabled plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer.
-
Assay Plate Preparation:
-
Add 2.5 µL of diluted this compound or vehicle (DMSO) to the wells of a black assay plate.
-
-
Reagent Preparation:
-
Prepare a 2X solution of PI3Kγ enzyme and Eu-anti-Tag antibody in kinase buffer.
-
Prepare a 2X solution of the Kinase Tracer in kinase buffer.
-
-
Assay Assembly:
-
Add 5 µL of the 2X enzyme/antibody mixture to each well.
-
Add 2.5 µL of the 2X tracer solution to each well. The final assay volume is 10 µL.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Determine the percent inhibition for each this compound concentration relative to the vehicle control and calculate the IC₅₀ value from a dose-response curve.
Cell-Based Assay: Inhibition of C5a-induced Akt Phosphorylation in RAW264.7 Macrophages
This protocol describes how to measure the inhibitory effect of this compound on the PI3Kγ signaling pathway in a cellular context by assessing the phosphorylation of Akt.
Workflow:
Caption: Cell-Based p-Akt Inhibition Assay Workflow.
Materials:
-
RAW264.7 macrophage cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound
-
Recombinant mouse C5a
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Plating:
-
Culture RAW264.7 cells in complete growth medium.
-
Seed cells into 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
-
Serum Starvation:
-
Once cells are attached, replace the complete medium with serum-free medium and incubate for 4-6 hours.
-
-
Inhibitor Treatment:
-
Pre-treat the cells with various concentrations of this compound (or vehicle) in serum-free medium for 1 hour.
-
-
Cell Stimulation:
-
Stimulate the cells with C5a (e.g., 10 nM) for 5-10 minutes.
-
-
Cell Lysis:
-
Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-Akt and total Akt.
-
Normalize the p-Akt signal to the total Akt signal for each sample.
-
Calculate the percent inhibition of p-Akt for each this compound concentration relative to the C5a-stimulated vehicle control.
-
Determine the IC₅₀ value from a dose-response curve.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always follow appropriate laboratory safety procedures.
Troubleshooting & Optimization
TASP0415914 solubility issues and solutions
Welcome to the technical support center for TASP0415914. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges that may be encountered when working with this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the solubility of this compound.
FAQs
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is sparingly soluble in DMSO, with a concentration range of 1-10 mg/mL.[1] For most in vitro assays, preparing a concentrated stock solution in DMSO is the standard starting point.
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it in my aqueous buffer/cell culture medium. What should I do?
A2: This is a common issue known as precipitation upon dilution, which occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. Here are several strategies to address this:
-
Lower the Final Concentration: The most straightforward approach is to use a lower final concentration of this compound in your aqueous medium.
-
Increase the Cosolvent Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) might help keep the compound in solution.[2] However, always be mindful of the potential effects of the solvent on your cells or assay.
-
Use a Surfactant: For cell-free assays, adding a non-ionic surfactant like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01-0.05%) to your buffer can help maintain the solubility of hydrophobic compounds.[3]
-
Incorporate Serum or Albumin: For cell-based assays, the presence of fetal bovine serum (FBS) or bovine serum albumin (BSA) in the culture medium can aid in solubilizing small molecules.[3]
Q3: Can I use solvents other than DMSO to dissolve this compound?
A3: While DMSO is the most commonly used solvent, other options can be explored, especially if DMSO is incompatible with your experimental setup. These include:
-
N-methyl-2-pyrrolidone (NMP): NMP is another solvent that can be effective in solubilizing poorly soluble compounds.[4]
-
Polyethylene Glycol (PEG): Low-molecular-weight PEGs, such as PEG 400, can be used as cosolvents to improve aqueous solubility.[4]
It is crucial to perform a solvent tolerance test for your specific assay to ensure that the chosen solvent does not interfere with the experimental results.
Troubleshooting Common Scenarios
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not fully dissolving in DMSO. | The concentration is too high, or the dissolution is slow. | Gently warm the solution (e.g., to 37°C) and vortex or sonicate briefly. If it still doesn't dissolve, you may have exceeded its solubility limit in DMSO. |
| A stock solution of this compound in DMSO appears hazy. | The compound may not be fully dissolved or could be degrading. | Centrifuge the stock solution to pellet any undissolved compound and use the clear supernatant. Prepare fresh stock solutions regularly. |
| Inconsistent results between experiments. | This could be due to variability in the amount of dissolved this compound. | Ensure the stock solution is fully dissolved and homogenous before each use. Vortex the stock solution before making dilutions. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 1-10 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of this compound).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, you can gently warm the solution to 37°C for 5-10 minutes and vortex again.
-
Alternatively, place the tube in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles. If particles remain, the solution may be saturated. In this case, centrifuge the tube at high speed for 5 minutes and carefully transfer the clear supernatant to a new tube.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Improving Aqueous Solubility using a Cosolvent System
Objective: To prepare a working solution of this compound in an aqueous buffer for an in vitro assay, minimizing precipitation.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes
Procedure:
-
Determine the final concentration of this compound needed for your experiment.
-
Perform serial dilutions of your DMSO stock solution in the aqueous buffer. It is critical to add the DMSO stock to the aqueous buffer and not the other way around.
-
Mix immediately and thoroughly after each dilution step by gentle vortexing or inversion.
-
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
-
If precipitation occurs, consider reducing the final concentration of this compound or slightly increasing the final percentage of DMSO if your experimental system allows.
Visualizations
Caption: Experimental workflow for dissolving this compound and troubleshooting precipitation issues.
References
Off-target effects of TASP0415914 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of TASP0415914. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
-
[This section would typically summarize the intended molecular targets of this compound. As this information is not publicly available, we recommend consulting internal documentation for details on the compound's mechanism of action.]
Q2: Have any off-target effects of this compound been reported in preclinical studies?
-
[Preclinical safety and toxicology studies are essential for identifying potential off-target effects. This section would detail any observed off-target activities from in vitro and in vivo studies. Without public data, users should refer to their internal preclinical data packages.]
Q3: What is the recommended concentration range for in vitro experiments to minimize off-target effects?
-
[Determining the optimal concentration is crucial. This would typically involve data from dose-response studies. A general recommendation is to use the lowest concentration that elicits the desired on-target effect. We advise performing a dose-response curve to determine the optimal concentration for your specific cell line and assay.]
Q4: Are there any known interactions of this compound with common signaling pathways unrelated to its primary target?
-
[Kinase inhibitors, for example, can have broad activity. This section would describe any known off-target signaling pathway modulation. For instance, an inhibitor might unexpectedly affect pathways like MAPK/ERK or PI3K/Akt. Kinase profiling assays are instrumental in identifying such interactions.]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell toxicity at effective concentrations. | Off-target kinase inhibition leading to cellular stress or apoptosis. | 1. Perform a comprehensive kinase selectivity screen to identify potential off-target kinases. 2. Cross-reference identified off-targets with known cellular toxicity pathways. 3. Consider using a more selective analog of this compound if available. |
| Contradictory results between different cell lines. | Cell-type specific expression of off-target proteins. | 1. Profile the expression levels of the primary target and suspected off-targets in the cell lines used. 2. Validate key findings in a cell line with a confirmed low expression of the potential off-target. |
| Phenotypic effects do not align with the known function of the primary target. | Engagement of an alternative signaling pathway. | 1. Conduct phosphoproteomics or transcriptomics analysis to identify unexpectedly modulated pathways. 2. Utilize specific inhibitors for the suspected off-target pathway to see if the phenotype is rescued. |
Quantitative Data Summary
[Quantitative data on the off-target effects of this compound is not publicly available. The following tables are templates that can be populated with internal experimental data.]
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target X | [Value] | 1 |
| Off-Target Kinase A | [Value] | [Value] |
| Off-Target Kinase B | [Value] | [Value] |
| Off-Target Kinase C | [Value] | [Value] |
Table 2: Summary of Off-Target Effects in a Panel of Cell Lines
| Cell Line | Primary Target IC50 (nM) | Off-Target Phenotype EC50 (nM) | Observed Off-Target Phenotype |
| Cell Line 1 | [Value] | [Value] | [Description of phenotype] |
| Cell Line 2 | [Value] | [Value] | [Description of phenotype] |
| Cell Line 3 | [Value] | [Value] | [Description of phenotype] |
Experimental Protocols
[Detailed experimental protocols are crucial for reproducibility. The following are example methodologies for key experiments used to assess off-target effects.]
Kinase Selectivity Profiling using Kinase Glo® Assay
-
Objective: To determine the inhibitory activity of this compound against a panel of kinases.
-
Materials: Recombinant kinases, appropriate substrates, ATP, Kinase-Glo® Luminescent Kinase Assay Kit, this compound.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add the kinase, its substrate, and the diluted compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the recommended time.
-
Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curves.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm the engagement of this compound with its on- and potential off-targets in a cellular context.
-
Materials: Cells of interest, this compound, lysis buffer, antibodies for western blotting.
-
Procedure:
-
Treat intact cells with this compound or vehicle control.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by western blotting using antibodies against the target proteins.
-
A shift in the melting curve upon drug treatment indicates target engagement.
-
Visualizations
Caption: Hypothetical signaling pathway showing on- and off-target effects of this compound.
Caption: A typical experimental workflow for identifying and validating off-target effects.
TASP0415914 stability in different experimental buffers
Technical Support Center: TASP0415914 Stability
This guide provides troubleshooting advice and frequently asked questions regarding the stability of the small molecule this compound in various experimental buffers. As specific stability data for this compound is not publicly available, this document offers general guidance and best practices for researchers and drug development professionals based on established principles of small molecule stability testing.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is precipitating out of solution. What should I do?
A1: Precipitation of a small molecule like this compound can be due to several factors. Here's a step-by-step troubleshooting guide:
-
Verify Solubility: this compound is sparingly soluble in DMSO (1-10 mg/ml)[1]. Ensure you are not exceeding its solubility limit in your initial stock solution. For aqueous buffers, the solubility is expected to be significantly lower.
-
Check Buffer pH: The pH of your buffer can significantly impact the solubility of a compound. If this compound has ionizable groups, its charge state and solubility will change with pH. Consider testing a range of pH values to find the optimal condition for solubility.
-
Buffer Composition: Certain buffer components can interact with your compound and reduce its solubility. Try using a different buffer system. For example, if you are observing precipitation in a phosphate buffer, consider trying a citrate or Tris buffer.
-
Temperature: Temperature can affect solubility. Some compounds are more soluble at lower or higher temperatures. Check if the temperature of your experiment is contributing to the precipitation.
-
Co-solvents: If working with aqueous buffers is necessary and solubility is low, consider adding a small percentage of an organic co-solvent like DMSO or ethanol to your final solution. However, be mindful that co-solvents can affect biological assays.
Q2: I suspect my this compound is degrading in my experimental buffer. How can I confirm this and prevent it?
A2: Degradation can be a significant issue, leading to inaccurate experimental results.
-
Confirmation of Degradation:
-
LC-MS Analysis: The most definitive way to assess degradation is to use Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing your sample over time, you can identify the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.
-
Forced Degradation Studies: To understand the potential degradation pathways, you can perform forced degradation studies by exposing this compound to stress conditions such as strong acid, strong base, high temperature, oxidation, and light[2]. This can help identify the conditions to avoid.
-
-
Prevention of Degradation:
-
pH and Buffer Selection: Degradation is often pH-dependent. Once the optimal pH for stability is identified, select a buffer that can maintain that pH throughout the experiment.
-
Temperature Control: Store your stock solutions and experimental samples at appropriate low temperatures (e.g., 4°C or -20°C) and minimize time at room temperature.
-
Light Protection: Some compounds are light-sensitive. Protect your solutions from light by using amber vials or covering them with foil.
-
Inert Atmosphere: If the compound is susceptible to oxidation, preparing solutions under an inert atmosphere (e.g., nitrogen or argon) can help.
-
Fresh Solutions: Whenever possible, prepare fresh solutions of this compound for your experiments to minimize the impact of any potential degradation over time.
-
Hypothetical Stability Data Summary
The following table is an example of how stability data for this compound could be presented. Note: This data is illustrative and not based on experimental results.
| Buffer System | pH | Temperature (°C) | Incubation Time (hours) | % Remaining this compound | Observations |
| Phosphate Buffered Saline (PBS) | 7.4 | 37 | 24 | 85% | Minor degradation observed. |
| Tris-HCl | 8.0 | 37 | 24 | 70% | Significant degradation. |
| Citrate Buffer | 5.0 | 37 | 24 | 95% | High stability. |
| Phosphate Buffered Saline (PBS) | 7.4 | 4 | 72 | 98% | Stable under refrigeration. |
Experimental Protocols
General Protocol for Assessing Small Molecule Stability in Different Buffers:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO[1].
-
Prepare Buffer Solutions: Prepare a panel of experimental buffers at different pH values (e.g., citrate pH 5, PBS pH 7.4, Tris pH 8.5).
-
Dilute to Final Concentration: Dilute the this compound stock solution into each experimental buffer to the final desired concentration for your assay. Ensure the final concentration of the organic solvent is low and consistent across all samples.
-
Incubation: Incubate the samples at the desired experimental temperatures (e.g., 4°C, room temperature, 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample.
-
Sample Analysis: Analyze the aliquots immediately by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or LC-MS, to determine the concentration of the remaining parent compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Visualizations
Experimental Workflow for Stability Assessment
Caption: A general workflow for assessing the stability of a small molecule in various experimental buffers.
Signaling Pathway Logical Relationship
References
Technical Support Center: TASP0415914 In Vivo Efficacy Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting in vivo efficacy studies with the selective Kinase X inhibitor, TASP0415914.
Hypothetical Mechanism of Action for this compound
For the context of this guide, this compound is a potent and selective small molecule inhibitor of Kinase X , a critical downstream effector in the oncogenic Growth Factor Receptor (GFR) signaling pathway. Dysregulation of this pathway is implicated in the proliferation and survival of various tumor types.
GFR Signaling Pathway and this compound's Point of Intervention
Caption: this compound inhibits the phosphorylation of Kinase X.
General Experimental Workflow
A typical in vivo efficacy study for this compound follows the workflow below. Each step has potential challenges that are addressed in the FAQ section.
Caption: Standard workflow for in vivo efficacy assessment.
Troubleshooting FAQs
Issue 1: Lack of In Vivo Efficacy
Q1: We are not observing any significant anti-tumor activity with this compound in our xenograft model, despite seeing potent in vitro effects. What could be the issue?
A1: This is a common challenge when translating in vitro findings to in vivo systems. Here are several potential causes and troubleshooting steps:
-
Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or low bioavailability, resulting in sub-therapeutic concentrations at the tumor site.
-
Troubleshooting: Conduct a PK study to measure this compound levels in plasma and tumor tissue over time. This will determine the Cmax (maximum concentration), Tmax (time to reach Cmax), and half-life.
-
-
Formulation and Solubility: this compound may not be fully dissolved in the vehicle, leading to inconsistent dosing and poor absorption.
-
Troubleshooting: Visually inspect the formulation for precipitation. Test different vehicle compositions (e.g., with varying concentrations of solubilizing agents like Tween-80, PEG400, or DMSO).
-
-
Dosing Regimen: The dose level or frequency might be insufficient to maintain a therapeutic concentration above the IC50.
-
Troubleshooting: Based on PK data, adjust the dose or dosing frequency. Consider a dose-response study to identify the optimal therapeutic window.
-
-
Target Engagement (Pharmacodynamics - PD): Even with adequate tumor concentration, the drug may not be inhibiting Kinase X as expected.
-
Troubleshooting: Collect tumor samples at various time points after dosing and perform a Western blot or ELISA to measure the levels of phosphorylated Kinase X (p-KinaseX). A lack of reduction in p-KinaseX indicates a target engagement issue.
-
Quantitative Data Example: PK/PD Mismatch
| Group | Dose (mg/kg) | Plasma Cmax (nM) | Tumor Cmax (nM) | p-KinaseX Inhibition (%) | Tumor Growth Inhibition (%) |
| Vehicle | 0 | 0 | 0 | 0 | 0 |
| This compound | 10 | 500 | 50 | 15 | 5 |
| This compound | 30 | 1500 | 150 | 40 | 25 |
| This compound | 100 | 4500 | 400 | 85 | 70 |
In this example, a dose of 10 mg/kg results in low tumor concentration and minimal target inhibition, explaining the lack of efficacy.
Issue 2: Unexpected Toxicity
Q2: We are observing significant weight loss and other signs of toxicity (e.g., lethargy, ruffled fur) in the treatment group, even at doses that are not showing strong efficacy. What should we do?
A2: Toxicity can limit the therapeutic window of a compound. Here’s how to approach this problem:
-
Vehicle Toxicity: The vehicle itself may be causing adverse effects, especially with frequent dosing.
-
Troubleshooting: Run a control group that receives only the vehicle to assess its tolerability. If the vehicle is toxic, explore alternative formulations.
-
-
Off-Target Effects: this compound may be inhibiting other kinases or cellular targets, leading to toxicity.
-
Troubleshooting: Review in vitro kinase profiling data. If not available, consider running a broad kinase screen to identify potential off-targets.
-
-
Metabolite Toxicity: A metabolite of this compound, rather than the parent compound, could be causing the toxicity.
-
Troubleshooting: Conduct a metabolite identification study in plasma and liver microsomes.
-
-
Maximum Tolerated Dose (MTD): The current dose may be above the MTD.
-
Troubleshooting: Perform an MTD study with a range of doses to identify the highest dose that does not cause significant toxicity (typically defined as >15-20% body weight loss).
-
Quantitative Data Example: MTD Study
| Dose (mg/kg) | Mean Body Weight Change (%) | Clinical Signs |
| 0 (Vehicle) | +5 | None |
| 10 | +3 | None |
| 30 | -8 | Mild lethargy |
| 60 | -18 | Significant lethargy, ruffled fur |
| 100 | -25 | Severe toxicity, requires euthanasia |
Based on this data, the MTD would be considered 30-60 mg/kg, and efficacy studies should be conducted at or below this range.
Troubleshooting Decision Tree
This diagram can help guide your troubleshooting process when encountering a lack of efficacy.
Caption: A decision tree for troubleshooting lack of efficacy.
Experimental Protocols
Protocol 1: In Vivo Xenograft Efficacy Study
-
Cell Culture: Culture tumor cells (e.g., human cancer cell line with active GFR signaling) in the recommended medium.
-
Implantation: Subcutaneously implant 1x10^6 to 10x10^6 cells in a 100-200 µL volume of Matrigel/PBS mixture into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Dosing:
-
Vehicle Group: Administer the vehicle solution (e.g., 0.5% methylcellulose, 2% Tween-80 in water) daily by oral gavage.
-
Treatment Group(s): Administer this compound at the desired dose level(s) in the same vehicle and by the same route.
-
-
Monitoring: Record tumor volume and body weight 2-3 times per week. Monitor for any clinical signs of toxicity.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³), or if body weight loss exceeds 20%, or at the end of the study period.
-
Analysis: Collect tumors and other tissues for PK/PD and histological analysis.
Protocol 2: Pharmacodynamic (PD) Analysis - Western Blot
-
Sample Collection: Collect tumor tissue from a satellite group of animals at specified time points (e.g., 2, 6, 24 hours) after the final dose.
-
Lysate Preparation: Snap-freeze tumors in liquid nitrogen. Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-KinaseX, total Kinase X, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify band intensity using densitometry software. Normalize p-KinaseX levels to total Kinase X and the loading control.
Improving TASP0415914 delivery in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TASP0415914 in animal models.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation, delivery, and in vivo evaluation of this compound.
1. Issue: Poor Solubility and Precipitation of this compound in Formulation
Question: My this compound formulation is cloudy, or the compound is precipitating out of solution. How can I improve its solubility for in vivo administration?
Answer:
This compound is known to have limited solubility. The following strategies can be employed to enhance its solubility and prevent precipitation:
-
Co-solvents: A combination of solvents is often more effective than a single solvent. A common starting point for poorly soluble compounds is a mixture of DMSO, PEG300/400, Tween 80, and saline or water. It is crucial to minimize the percentage of DMSO in the final formulation, as it can be toxic to animals.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Experiment with adjusting the pH of the vehicle to determine if solubility can be improved.
-
Excipients: The use of solubilizing excipients such as cyclodextrins (e.g., HP-β-CD) can encapsulate the compound and increase its aqueous solubility.
-
Lipid-Based Formulations: For oral administration, lipid-based formulations can enhance solubility and absorption.[1] This can involve dissolving the compound in oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS).
Recommended Formulation Development Workflow:
Caption: Workflow for developing a suitable formulation for this compound.
2. Issue: Inconsistent Pharmacokinetic (PK) Profile in Animal Models
Question: I am observing high variability in the plasma concentrations of this compound between animals in the same cohort. What could be the cause, and how can I improve consistency?
Answer:
Inconsistent pharmacokinetic data can stem from several factors related to the compound's properties and the experimental procedures.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Formulation Instability | Prepare the formulation fresh before each experiment. If the formulation must be stored, conduct stability studies to determine the appropriate storage conditions and duration. |
| Inaccurate Dosing | Ensure accurate and consistent administration volume for each animal. For oral gavage, ensure the gavage needle is correctly placed to avoid administration into the esophagus or trachea. For intravenous injections, visually confirm the injection is in the vein. |
| Variable Absorption (Oral) | Fasting the animals before oral administration can reduce variability in gastric emptying and intestinal transit time. Using a consistent and appropriate vehicle is also critical. |
| Animal Stress | Stress can affect physiological parameters that influence drug metabolism and distribution. Handle animals consistently and minimize stress during dosing and blood collection. |
| Metabolic Differences | Be aware of potential differences in drug metabolism between animal strains, sexes, and ages. |
3. Issue: Difficulty with Intravenous (IV) Administration in Mice
Question: I am having trouble successfully performing intravenous injections of this compound into the tail vein of mice. What are some tips to improve my technique?
Answer:
Intravenous injection in mice requires practice and a steady hand. Here are some best practices to improve success rates:
-
Animal Warming: Warm the mouse under a heat lamp or by placing its tail in warm water (38-40°C) for a few minutes before injection. This causes vasodilation, making the tail veins more visible and easier to access.
-
Proper Restraint: Use an appropriate mouse restrainer to keep the animal secure and calm.
-
Needle Selection: Use a small gauge needle (e.g., 30G) to minimize tissue damage.
-
Vein Visualization: The lateral tail veins are the preferred sites for injection. Wiping the tail with 70% ethanol can help to better visualize the veins.
-
Injection Technique: Insert the needle with the bevel facing up at a shallow angle (10-20 degrees) to the vein. Once in the vein, you should feel a lack of resistance. Inject the formulation slowly and observe for any swelling at the injection site, which would indicate a subcutaneous injection.
Experimental Protocol: Intravenous Tail Vein Injection in Mice
-
Preparation:
-
Prepare the this compound formulation and draw it into an insulin syringe with a 30G needle. Ensure there are no air bubbles.
-
Warm the mouse to dilate the tail veins.
-
-
Restraint:
-
Place the mouse in a suitable restrainer.
-
-
Injection:
-
Clean the tail with a 70% ethanol wipe.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the formulation. There should be no resistance, and the vein should blanch.
-
If swelling occurs, withdraw the needle and re-attempt at a more proximal site on the tail.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. By inhibiting key kinases in this pathway, this compound can modulate these cellular processes, which is of interest in various disease models, particularly in oncology.
PI3K/Akt/mTOR Signaling Pathway:
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
2. What are the expected pharmacokinetic properties of this compound?
While specific pharmacokinetic data for this compound is not publicly available, we can infer general properties based on its classification as a small molecule kinase inhibitor.
Expected Pharmacokinetic Profile of Small Molecule Kinase Inhibitors in Rodents:
| Parameter | Typical Range | Considerations |
| Half-life (t½) | 0.5 - 6 hours | Can be influenced by the rate of metabolism and clearance. |
| Clearance (CL) | Moderate to high | Often subject to hepatic metabolism via cytochrome P450 enzymes. |
| Volume of Distribution (Vd) | Moderate to high | May distribute extensively into tissues. |
| Oral Bioavailability (F%) | Highly variable (5 - 80%) | Highly dependent on solubility and first-pass metabolism. |
Note: These are general ranges and the actual values for this compound must be determined experimentally.
3. How should I perform stability testing for a this compound formulation?
Stability testing is crucial to ensure that the compound remains stable and at the intended concentration in the formulation under the experimental storage conditions.
Experimental Protocol: Formulation Stability Assessment
-
Preparation: Prepare a batch of the this compound formulation.
-
Storage: Aliquot the formulation into separate vials and store them under different conditions (e.g., 4°C, room temperature, protected from light).
-
Time Points: Analyze the formulation at various time points (e.g., 0, 4, 8, 24, 48 hours).
-
Analysis: At each time point, visually inspect the formulation for any signs of precipitation or color change. Quantify the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Evaluation: A stable formulation is one in which the concentration of this compound remains within ±10% of the initial concentration and no physical changes are observed.
Stability Testing Logic:
Caption: Logical flow for assessing the stability of a this compound formulation.
References
Technical Support Center: TASP0415914 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the ASRGL1 inhibitor, TASP0415914.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Asparaginase And Isoaspartyl Peptidase 1 (ASRGL1).[1] ASRGL1 is an enzyme that functions as both an L-asparaginase and a beta-aspartyl peptidase.[1][2][3] Its activity is implicated in various cellular processes, and its dysregulation has been associated with conditions such as retinal degeneration and certain cancers.[2][3] By inhibiting ASRGL1, this compound can modulate downstream signaling pathways.
Q2: What are the major sources of variability in in vitro experiments with this compound?
Variability in in vitro assays using this compound can arise from several factors, including:
-
Reagent stability and handling: Improper storage or handling of this compound, enzymes, substrates, or buffers can lead to inconsistent results.
-
Assay conditions: Minor variations in temperature, pH, incubation time, and substrate concentration can significantly impact enzyme kinetics and inhibitor potency measurements.
-
Cell-based assay variability: Cell passage number, density, and health can all affect the cellular response to this compound.
-
Instrumentation: Differences in the calibration and sensitivity of plate readers or other measurement devices can introduce variability.
Q3: What are the key considerations for minimizing variability in in vivo animal studies with this compound?
For animal studies, inter-individual variability is a significant factor.[2][4] Key considerations to minimize this include:
-
Animal characteristics: The age, sex, and genetic background of the animals can influence drug metabolism and response.[5]
-
Environmental factors: Housing conditions, diet, and even the gender of animal handlers can contribute to variability.
-
Drug administration: The route of administration, dosage, and formulation of this compound should be consistent across all animals in a study group.
-
Experimental procedures: Consistent timing of sample collection and adherence to standardized behavioral or physiological measurement protocols are crucial.
Troubleshooting Guides
In Vitro Assay Variability
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High well-to-well variability in enzyme inhibition assays | Inconsistent dispensing of this compound, enzyme, or substrate. | - Use calibrated multichannel pipettes or automated liquid handlers.- Ensure thorough mixing of reagents before dispensing.- Perform a "dummy run" with dye to check for dispensing accuracy. |
| Inconsistent IC50 values across experiments | Variation in assay conditions (temperature, incubation time). | - Strictly adhere to the established protocol.- Use a temperature-controlled incubator and plate reader.- Monitor and record all assay parameters for each experiment. |
| Degradation of this compound or enzyme. | - Prepare fresh stock solutions of this compound for each experiment.- Aliquot and store the enzyme at the recommended temperature, avoiding repeated freeze-thaw cycles. | |
| Low signal-to-noise ratio | Suboptimal substrate concentration or enzyme activity. | - Determine the Michaelis-Menten constant (Km) for the substrate and use a concentration at or near the Km.- Optimize the enzyme concentration to ensure a linear reaction rate over the course of the assay. |
In Vivo Study Variability
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High inter-animal variability in response to this compound | Genetic or physiological differences between animals. | - Use a sufficient number of animals per group to achieve statistical power.- Consider using littermates and randomly assigning them to treatment groups.- Pre-screen animals for baseline physiological parameters. |
| Inconsistent drug administration. | - Ensure accurate dosing by using appropriate administration techniques and volumes.- For oral gavage, ensure proper placement to avoid variability in absorption. | |
| Unexpected toxicity or adverse effects | Off-target effects of this compound. | - Conduct preliminary dose-range-finding studies to identify a well-tolerated dose.- Monitor animals closely for any signs of toxicity. |
| Vehicle effects. | - Include a vehicle-only control group in the experimental design. |
Experimental Protocols
Standard ASRGL1 Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute recombinant human ASRGL1 enzyme to the desired concentration in assay buffer.
-
Prepare the substrate solution (e.g., L-asparagine) in assay buffer.
-
-
Assay Procedure:
-
Add a small volume of this compound dilutions to the wells of a microplate.
-
Add the ASRGL1 enzyme solution to each well and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Monitor the reaction progress by measuring the production of the reaction product (e.g., ammonia or L-aspartate) over time using a suitable detection method (e.g., colorimetric or fluorometric).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each this compound concentration.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: ASRGL1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vitro this compound enzyme inhibition assay.
References
- 1. ASRGL1 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. ASRGL1 Gene: Function, Mutations, and Research [learn.mapmygenome.in]
- 4. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variability of test parameters from mice of different age groups in published data sets - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
IPI-549 (Eganelisib): A Profile of Efficacy
An objective comparison between TASP0415914 and IPI-549 (eganelisib) cannot be provided at this time. Extensive searches for "this compound" and variations of this identifier did not yield any publicly available information on a compound with this designation in the context of drug development or clinical research. It is possible that this is an internal, preclinical, or incorrectly labeled compound.
Therefore, this guide will focus on the available efficacy and experimental data for IPI-549 (eganelisib), a selective phosphoinositide 3-kinase-gamma (PI3Kγ) inhibitor.
IPI-549, also known as eganelisib, is an investigational first-in-class, oral, and highly selective inhibitor of PI3Kγ.[1][2] Its primary mechanism of action involves reprogramming the tumor microenvironment (TME) by targeting tumor-associated macrophages (TAMs) from an immunosuppressive to an immune-activating phenotype.[2] This modulation of the TME is being explored to enhance the efficacy of other cancer therapies, particularly immune checkpoint inhibitors.
Mechanism of Action
Eganelisib inhibits the PI3Kγ enzyme, which is highly expressed in leukocytes and plays a crucial role in the recruitment and function of immunosuppressive myeloid cells within the tumor.[3][4][5] By inhibiting PI3Kγ, eganelisib aims to:
-
Reprogram Macrophages: Shift TAMs from an M2-like (immunosuppressive) to an M1-like (pro-inflammatory and anti-tumor) phenotype.[2]
-
Enhance T-cell Activity: Increase the infiltration and activation of cytotoxic CD8+ T-cells within the tumor.
-
Overcome Resistance to Immunotherapy: By reducing the immunosuppressive nature of the TME, eganelisib may restore or enhance the anti-tumor activity of checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.[2]
Below is a diagram illustrating the proposed signaling pathway of IPI-549.
Caption: Proposed mechanism of action for IPI-549 (eganelisib).
Clinical Efficacy Data
Eganelisib has been evaluated in several clinical trials, primarily in combination with other anti-cancer agents. The following tables summarize key efficacy data from these studies.
Table 1: Efficacy of Eganelisib in Combination with Nivolumab in Metastatic Urothelial Carcinoma (MARIO-275 Trial)
| Patient Population | Treatment Arm | Overall Response Rate (ORR) | Median Overall Survival (OS) |
| Intent-to-Treat (ITT) | Eganelisib + Nivolumab | 30.3% | 15.4 months |
| Placebo + Nivolumab | 25% | 7.9 months | |
| PD-L1 Negative | Eganelisib + Nivolumab | 26.1% | 15.4 months |
| Placebo + Nivolumab | 14.3% | 7.9 months |
Data from the Phase 2 MARIO-275 trial as presented at the 2021 Genitourinary Cancers Symposium and subsequent updates.[6][7][8][9]
Table 2: Efficacy of Eganelisib in Combination with Nivolumab in Head and Neck Squamous Cell Carcinoma (MARIO-1 Trial Expansion Cohort)
| Patient Population | Treatment Arm | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| ≤2 Prior Lines of Therapy | Eganelisib + Nivolumab | 20.0% | 40.0% | 23 weeks |
Data from the Phase 1/1b MARIO-1 trial expansion cohort in HNSCC.[10]
Table 3: Efficacy of Eganelisib in Combination with Atezolizumab and Nab-Paclitaxel in Triple-Negative Breast Cancer (MARIO-3 Trial)
| Patient Population | Treatment Arm | Progression-Free Survival (PFS) |
| PD-L1 Negative | Eganelisib + Atezolizumab + Nab-Paclitaxel | 7.3 months |
| Historical Control (Atezolizumab + Nab-Paclitaxel) | 5.6 months |
Early data from the Phase 2 MARIO-3 trial.[9]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of typical methodologies used in the clinical evaluation of eganelisib.
MARIO-275 Phase 2 Trial Protocol Summary
-
Objective: To evaluate the efficacy and safety of eganelisib in combination with nivolumab compared to nivolumab monotherapy in patients with advanced urothelial carcinoma who have progressed on platinum-based chemotherapy and are immunotherapy-naïve.
-
Study Design: A randomized, placebo-controlled, double-blind, multicenter Phase 2 study.
-
Patient Population: Patients with histologically confirmed advanced or metastatic urothelial carcinoma who had progressed after at least one platinum-containing regimen.
-
Treatment Arms:
-
Experimental Arm: Eganelisib (30 mg or 40 mg once daily) administered orally in combination with nivolumab (240 mg intravenously every 2 weeks).
-
Control Arm: Placebo administered orally in combination with nivolumab (240 mg intravenously every 2 weeks).
-
-
Primary Endpoint: Objective Response Rate (ORR) according to RECIST v1.1.
-
Secondary Endpoints: Overall Survival (OS), Progression-Free Survival (PFS), Duration of Response (DoR), and safety.
-
Biomarker Analysis: Stratification based on baseline levels of circulating monocytic myeloid-derived suppressor cells (mMDSCs) and PD-L1 expression.
Below is a diagram illustrating the experimental workflow of the MARIO-275 trial.
Caption: Simplified workflow of the MARIO-275 clinical trial.
Safety and Tolerability
Across clinical trials, eganelisib, both as a monotherapy and in combination with nivolumab, has been generally well-tolerated.[1][11] The most common treatment-related adverse events (TRAEs) of grade 3 or higher include increases in alanine aminotransferase (ALT) and aspartate aminotransferase (AST), and rash.[11] In the MARIO-275 trial, common all-grade adverse events in the eganelisib arm included pyrexia, decreased appetite, pruritus, and asthenia.[6] The dose of eganelisib was reduced from 40 mg to 30 mg in some studies to mitigate hepatic adverse events.[6]
References
- 1. Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 6. onclive.com [onclive.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Infinity shares fall following phase II eganelisib readouts | 2021-07-27 | BioWorld [bioworld.com]
- 10. onclive.com [onclive.com]
- 11. Eganelisib, a First-in-Class PI3Kγ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the PI3Kγ Inhibitors TASP0415914 and Eganelisib (IPI-549)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors, TASP0415914 and Eganelisib (IPI-549). The focus is on their cross-reactivity and selectivity profiles, supported by available experimental data. This objective analysis is intended to aid researchers in the selection of appropriate chemical probes and potential therapeutic candidates for studies related to inflammation, autoimmune disorders, and immuno-oncology.
Introduction to this compound and Eganelisib
This compound is a potent and orally active inhibitor of PI3Kγ, identified as a potential therapeutic agent for inflammatory diseases. Eganelisib (also known as IPI-549) is a first-in-class and highly selective PI3Kγ inhibitor that has advanced to clinical trials in immuno-oncology. Both molecules target the same isoform of PI3K, an enzyme critically involved in the signaling pathways that regulate immune cell trafficking and function. Understanding the selectivity of these inhibitors is paramount, as off-target effects can lead to undesirable side effects and confound experimental results.
Comparative Selectivity and Potency
The following tables summarize the available quantitative data on the potency and selectivity of this compound and Eganelisib. It is important to note that publicly available cross-reactivity data for this compound is limited, which restricts a direct comprehensive comparison with the extensively profiled Eganelisib.
Table 1: Potency against Primary Target (PI3Kγ)
| Compound | Assay Type | IC50 (nM) | Kd (nM) |
| This compound | Biochemical | 29 | Not Available |
| Eganelisib (IPI-549) | Biochemical | 16[1][2] | 0.29[1] |
| Eganelisib (IPI-549) | Cellular | 1.6[1] | Not Applicable |
Table 2: Selectivity against Class I PI3K Isoforms
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) |
| This compound | Not Available | Not Available | Not Available |
| Eganelisib (IPI-549) | 3200[1] | 3500[1] | >8400[1] |
Table 3: Off-Target Kinase Activity
| Compound | Off-Target Kinase | IC50 (nM) | Notes |
| This compound | Akt | 294 | - |
| Eganelisib (IPI-549) | Broad Kinase Panel (468 kinases) | >1000 | Eganelisib shows >100-fold selectivity over other lipid and protein kinases.[1] |
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to assess kinase inhibitor potency and selectivity. Below are detailed descriptions of the key methodologies.
Biochemical Kinase Assays (Radiometric Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Principle: This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.
Protocol:
-
A reaction mixture is prepared containing the purified PI3Kγ enzyme, a lipid substrate (e.g., phosphatidylinositol 4,5-bisphosphate), and the test compound at various concentrations.
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the radiolabeled lipid product is separated from the unreacted [γ-³³P]ATP, typically through a filter-binding apparatus.
-
The radioactivity on the filter is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assays for PI3K Isoform Selectivity
Objective: To determine the IC50 of a compound against different PI3K isoforms in a cellular context.
Principle: These assays measure the phosphorylation of downstream effectors, such as Akt, in cell lines that are dependent on the activity of a specific PI3K isoform.
Protocol:
-
Cell lines expressing specific PI3K isoforms are seeded in multi-well plates.
-
The cells are treated with a range of concentrations of the test compound.
-
The cells are then stimulated with a growth factor or agonist to activate the PI3K pathway.
-
Cell lysates are prepared, and the levels of phosphorylated Akt (pAkt) are measured using methods such as ELISA or Western blotting.
-
The reduction in pAkt levels in the presence of the inhibitor is used to determine the cellular IC50 for each PI3K isoform.
Broad Kinase Profiling (e.g., KINOMEscan™)
Objective: To assess the selectivity of a compound against a large panel of kinases.
Principle: This is a competition binding assay that quantifies the interaction of a test compound with a large number of kinases. It measures the ability of the test compound to displace a known, immobilized ligand from the ATP-binding site of each kinase.
Protocol:
-
A library of human kinases, each tagged with a unique DNA barcode, is used.
-
Each kinase is mixed with the test compound and an immobilized, active-site directed ligand.
-
The amount of kinase that binds to the immobilized ligand is quantified by measuring the amount of its DNA tag using quantitative PCR (qPCR).
-
A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
-
The results are typically reported as the percentage of the control (DMSO) signal, with lower percentages indicating stronger binding. Dissociation constants (Kd) can also be determined from dose-response curves.
Visualizing Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: PI3K/Akt Signaling Pathway and Inhibition.
Caption: Kinase Profiling Experimental Workflow.
Discussion and Conclusion
Based on the available data, both this compound and Eganelisib are potent inhibitors of PI3Kγ. Eganelisib has been more extensively characterized in the public domain, demonstrating high selectivity for the γ isoform over other Class I PI3K isoforms and a clean profile across a broad panel of kinases. This high degree of selectivity is a desirable characteristic for a therapeutic agent, as it may minimize off-target effects and associated toxicities.
The limited publicly available data for this compound, particularly the lack of a comprehensive kinome-wide screen and data on its activity against other PI3K isoforms, makes a thorough comparison difficult. While its potency against PI3Kγ is established, its broader selectivity profile remains to be fully elucidated in the public literature. The observed inhibition of Akt at a concentration approximately 10-fold higher than its PI3Kγ IC50 suggests some potential for off-target effects at higher doses.
For researchers selecting a PI3Kγ inhibitor, the choice will depend on the specific research question. For studies requiring a highly selective and well-characterized tool compound with a low probability of off-target kinase effects, Eganelisib is a strong candidate based on the currently available data. If this compound is being considered, it is recommended that researchers perform their own comprehensive selectivity profiling to fully characterize its activity and ensure that any observed biological effects can be confidently attributed to the inhibition of PI3Kγ.
References
Head-to-Head Comparison: TASP0415914 and AS605240 in PI3Kγ Inhibition
In the landscape of selective phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors, both TASP0415914 and AS605240 have emerged as significant molecules for researchers in immunology, oncology, and inflammation. This guide provides a detailed, data-supported head-to-head comparison of these two compounds, offering insights into their biochemical potency, selectivity, and cellular activity to aid researchers in selecting the appropriate tool for their specific experimental needs.
Biochemical Potency and Selectivity
A critical aspect of a kinase inhibitor's utility is its potency and selectivity. Both this compound and AS605240 are potent inhibitors of PI3Kγ, but their selectivity profiles across other PI3K isoforms differ.
AS605240 is a well-characterized, potent, and ATP-competitive inhibitor of PI3Kγ with an IC50 of 8 nM.[1][2] It exhibits a notable degree of selectivity for the gamma isoform. In cell-free assays, AS605240 is over 30-fold more selective for PI3Kγ than for PI3Kδ and PI3Kβ, and 7.5-fold more selective over PI3Kα.[1][2]
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity |
| This compound | PI3Kγ | 29[3] | - | Data not available |
| Akt | 294[3] | - | ||
| AS605240 | PI3Kγ | 8[1][2] | 7.8[2] | >30-fold vs PI3Kδ/β, 7.5-fold vs PI3Kα[1][2] |
| PI3Kα | 60[2][4] | - | ||
| PI3Kβ | 270[2][4] | - | ||
| PI3Kδ | 300[2][4] | - |
Cellular Activity and In Vivo Efficacy
The ultimate utility of a chemical probe is determined by its performance in cellular and whole-organism models.
AS605240 has demonstrated efficacy in a variety of cell-based assays and in vivo models. It effectively blocks C5a-mediated PKB/Akt phosphorylation in RAW264 mouse macrophages with an IC50 of 90 nM.[2][5] Furthermore, it inhibits MCP-1-induced PKB phosphorylation.[2][5] In animal models, AS605240 has shown therapeutic potential in inflammatory conditions such as rheumatoid arthritis and autoimmune diabetes.[1][6] For instance, in a mouse model of collagen-induced arthritis, oral administration of AS605240 at 50 mg/kg suppressed joint inflammation and damage.[2] It has also been shown to ameliorate cognitive deficits in a rat model of Alzheimer's disease.[1]
This compound has been shown to be orally active and effective in a mouse model of collagen-induced arthritis (CIA).[3] Treatment with this compound at doses of 10-100 mg/kg, administered orally twice daily for 14 days, dose-dependently suppressed the progression of the disease.[3] The compound also exhibits high metabolic stability in both rat and human liver microsomes and shows no significant CYP inhibition, suggesting favorable pharmacokinetic properties.[3]
Signaling Pathway Modulation
Both compounds exert their effects by inhibiting the PI3K/Akt signaling pathway, a critical regulator of numerous cellular processes including cell survival, proliferation, and inflammation.
Experimental Protocols
To facilitate the replication and validation of findings, detailed experimental protocols for key assays are provided below.
PI3Kγ Enzyme Inhibition Assay (for AS605240)
This protocol is based on the methods described for the characterization of AS605240.
Objective: To determine the in vitro inhibitory activity of a compound against PI3Kγ.
Materials:
-
Recombinant human PI3Kγ enzyme
-
Lipid vesicles containing PtdIns and PtdSer
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EGTA, 0.03% CHAPS, 1 mM DTT)
-
γ-[³³P]ATP
-
Test compound (AS605240)
-
Neomycin-coated Scintillation Proximity Assay (SPA) beads
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the recombinant PI3Kγ enzyme to the kinase buffer.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding the lipid vesicles and γ-[³³P]ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an excess of neomycin-coated SPA beads.
-
Allow the beads to settle and count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cellular Akt Phosphorylation Assay (for AS605240)
This protocol is a general representation of methods used to assess the cellular activity of PI3K inhibitors.
Objective: To measure the inhibition of Akt phosphorylation in a cellular context.
Materials:
-
RAW264 mouse macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Chemoattractant (e.g., C5a or MCP-1)
-
Test compound (AS605240)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and a secondary antibody conjugated to HRP.
-
Western blot apparatus and reagents
-
Chemiluminescence detection system
Procedure:
-
Seed RAW264 cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for a few hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with a chemoattractant (e.g., C5a) for a short period (e.g., 5-10 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-Akt and total-Akt.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities and calculate the ratio of phospho-Akt to total-Akt to determine the extent of inhibition.
Conclusion
Both this compound and AS605240 are valuable research tools for investigating the role of PI3Kγ in health and disease. AS605240 is a well-established inhibitor with a thoroughly characterized selectivity profile and proven efficacy in various preclinical models. This compound is a potent, orally active inhibitor with demonstrated in vivo efficacy in a model of arthritis and favorable metabolic properties. The choice between these two compounds will depend on the specific requirements of the study. For researchers requiring a compound with a well-documented and narrow selectivity for PI3Kγ, AS605240 may be the preferred choice. For studies where oral bioavailability and metabolic stability are paramount, this compound presents a strong alternative. The lack of a detailed public selectivity profile for this compound is a current knowledge gap that, if filled, would allow for a more complete and direct comparison. Researchers are encouraged to consider the available data and the specific needs of their experimental design when selecting an inhibitor.
References
- 1. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Phenotypic Consequences of CRYBG1 Loss-of-Function: A Comparative Guide to Genetic Knockout and Small Molecule Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary methodologies for confirming the phenotype associated with the loss of function of the Crystallin Beta-Gamma Domain Containing 1 (CRYBG1) protein, also known as Absent in Melanoma 1 (AIM1). We will explore the established technique of genetic knockout via CRISPR-Cas9 and contrast it with the use of a hypothetical small molecule inhibitor. While the user's query referenced "TASP0415914," our research indicates this is likely an identifier related to a commercial CRISPR knockout kit for the CRYBG1 gene (KN415914), the target of this guide.
CRYBG1 is increasingly recognized as a tumor suppressor, playing a crucial role in maintaining cytoskeletal integrity. Its loss is implicated in enhanced cancer cell motility and invasion. Validating this phenotype is a critical step in both basic research and the development of novel cancer therapeutics.
Comparison of Methodologies: Genetic Knockout vs. Small Molecule Inhibition
The choice between a genetic knockout and a small molecule inhibitor to study a protein's function depends on the specific experimental goals, available resources, and the desired level of temporal control.
| Feature | Genetic Knockout (CRISPR-Cas9) | Small Molecule Inhibitor (Hypothetical) |
| Mechanism of Action | Permanent disruption of the CRYBG1 gene, leading to a complete and irreversible loss of protein expression. | Reversible binding to the CRYBG1 protein, inhibiting its function. |
| Specificity | Highly specific to the targeted gene with proper guide RNA design. Off-target effects are a consideration and require validation. | Specificity can vary. Off-target effects on other proteins are a significant concern and require extensive characterization. |
| Temporal Control | Constitutive knockout provides a model for chronic loss of function. Inducible systems can offer some temporal control. | Allows for acute and reversible inhibition of protein function, enabling the study of dynamic cellular processes. |
| Phenotypic Confirmation | Confirms the phenotype is a direct result of the absence of the CRYBG1 protein. | Confirms the phenotype is linked to the activity of the CRYBG1 protein. |
| Drug Development Relevance | Validates the target at the genetic level, providing a strong rationale for therapeutic intervention. | Mimics the action of a potential therapeutic agent, providing direct insights into the pharmacological effects. |
| Challenges | Time-consuming to generate and validate knockout cell lines or animal models. Potential for cellular compensation mechanisms to arise. | Identification and validation of a specific and potent inhibitor can be a lengthy and resource-intensive process. Currently, no specific small molecule inhibitors for CRYBG1 are publicly documented. |
Experimental Protocols
I. Genetic Knockout of CRYBG1 using CRISPR-Cas9
This protocol outlines the key steps for generating a CRYBG1 knockout cell line.
1. Guide RNA (gRNA) Design and Synthesis:
-
Design two to three gRNAs targeting an early exon of the CRYBG1 gene to maximize the likelihood of a frameshift mutation and subsequent nonsense-mediated decay of the mRNA.
-
Utilize online design tools (e.g., CHOPCHOP, Broad Institute GPP) to predict on-target efficiency and potential off-target sites.
-
Synthesize or clone the designed gRNAs into a suitable expression vector, often co-expressing Cas9 and a selection marker (e.g., puromycin resistance or a fluorescent protein).
2. Delivery of CRISPR-Cas9 Components into Target Cells:
-
Transfect or transduce the target cells (e.g., a melanoma cell line like A375) with the Cas9/gRNA expression vector. Common methods include lipid-based transfection, electroporation, or lentiviral transduction.
3. Selection of Edited Cells:
-
If a selection marker is used, apply the appropriate selection agent (e.g., puromycin) to eliminate unedited cells.
-
If a fluorescent marker is used, utilize fluorescence-activated cell sorting (FACS) to isolate single cells that have taken up the CRISPR-Cas9 machinery.
4. Clonal Expansion and Screening:
-
Plate single cells into individual wells of a 96-well plate to grow clonal populations.
-
Expand the clones and screen for successful gene editing.
-
Genomic DNA analysis: Isolate genomic DNA and perform PCR amplification of the target region followed by Sanger sequencing or a T7 endonuclease I (T7E1) assay to detect insertions and deletions (indels).
-
Protein analysis: Perform Western blotting using an anti-CRYBG1 antibody to confirm the absence of the protein.
-
5. Phenotypic Analysis:
-
Once a validated CRYBG1 knockout clone is established, perform functional assays to assess the phenotype. This may include:
-
Cell migration and invasion assays: Boyden chamber assays or wound healing (scratch) assays.
-
Cytoskeletal analysis: Immunofluorescence staining for actin filaments (phalloidin) and other cytoskeletal components to observe changes in cell morphology and stress fiber formation.
-
Cell proliferation assays: MTT or crystal violet assays.
-
II. Phenotypic Confirmation with a Hypothetical Small Molecule Inhibitor
As no specific small molecule inhibitors for CRYBG1 are currently described in the public domain, this section outlines a general workflow.
1. Inhibitor Characterization (if a novel compound is identified):
-
In vitro binding and activity assays: Confirm direct binding to the CRYBG1 protein and measure the half-maximal inhibitory concentration (IC50).
-
Selectivity profiling: Screen the inhibitor against a panel of other proteins to determine its off-target effects.
2. Cellular Assays:
-
Dose-response studies: Treat target cells with a range of inhibitor concentrations to determine the optimal working concentration and assess cytotoxicity.
-
Target engagement assays: Confirm that the inhibitor interacts with CRYBG1 within the cellular context (e.g., using cellular thermal shift assay - CETSA).
-
Phenotypic analysis: Perform the same functional assays as described for the genetic knockout (migration, invasion, cytoskeletal analysis, proliferation) in the presence and absence of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Washout experiments: To confirm reversibility, treat cells with the inhibitor, then remove it and observe if the phenotype reverts to the wild-type state.
Visualizing the Pathways and Workflows
Caption: The role of CRYBG1 in cytoskeletal stability and the effect of its loss of function.
Caption: Comparative experimental workflows for genetic knockout and small molecule inhibition.
Conclusion
Confirming the phenotype associated with the loss of CRYBG1 function is essential for advancing our understanding of its role in cancer progression. Genetic knockout provides definitive evidence of the protein's necessity for a given phenotype, serving as a gold standard for target validation. While the development of a specific small molecule inhibitor for CRYBG1 would be a significant step forward for therapeutic development, the principles of its use in phenotypic confirmation are clear. The combination of both genetic and pharmacological approaches provides the most robust and comprehensive understanding of a protein's function and its potential as a therapeutic target.
TASP0415914: A Comparative Guide to a PI3K Gamma Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TASP0415914, a potent and orally active inhibitor of Phosphoinositide 3-kinase gamma (PI3Kγ), with other alternative chemical probes. The information presented is supported by experimental data to facilitate an objective evaluation of its performance and utility in inflammatory disease research.
Introduction to PI3K Gamma as a Therapeutic Target
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in intracellular signaling pathways regulating cell growth, proliferation, survival, and migration. The class I PI3Ks are divided into four isoforms: α, β, δ, and γ. While PI3Kα and PI3Kβ are ubiquitously expressed, the expression of PI3Kδ and PI3Kγ is primarily restricted to leukocytes. This restricted expression profile makes them attractive therapeutic targets for inflammatory and autoimmune diseases, as isoform-selective inhibitors are expected to have fewer off-target effects compared to pan-PI3K inhibitors.
PI3Kγ is a key regulator of immune cell function, and its inhibition has been shown to be effective in various preclinical models of inflammatory diseases, including rheumatoid arthritis. This compound has emerged as a potent chemical probe for investigating the biological functions of PI3Kγ.
Biochemical Potency and Selectivity Profile
A critical aspect of a chemical probe is its potency and selectivity for the intended target. The following table summarizes the in vitro inhibitory activities (IC50) of this compound and two other well-characterized PI3Kγ inhibitors, AS-605240 and CZC24832, against all four class I PI3K isoforms.
| Compound | PI3Kγ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | Selectivity for PI3Kγ vs. α | Selectivity for PI3Kγ vs. β | Selectivity for PI3Kγ vs. δ |
| This compound | 29[1] | Not Available | Not Available | Not Available | - | - | - |
| AS-605240 | 8 | 60 | 270 | 300 | 7.5-fold | 33.75-fold | 37.5-fold |
| CZC24832 | 27 | >10,000 | 1,100 | 8,194 | >370-fold | 40.7-fold | 303-fold |
Note: The complete selectivity profile for this compound against PI3Kα, β, and δ isoforms is not publicly available in the reviewed literature.
Cellular Activity
The ability of a chemical probe to inhibit its target in a cellular context is crucial for its utility in biological research. Downstream of PI3K activation is the phosphorylation of Akt (also known as Protein Kinase B). Therefore, a common cellular assay to assess the activity of PI3K inhibitors is to measure the inhibition of Akt phosphorylation.
This compound has been shown to have potent Akt inhibitory activities with an IC50 of 294 nM[1].
In Vivo Efficacy in a Model of Rheumatoid Arthritis
The efficacy of this compound as a PI3Kγ inhibitor has been evaluated in a mouse model of collagen-induced arthritis (CIA), a widely used preclinical model for rheumatoid arthritis.
| Compound | Animal Model | Dosing Regimen | Key Findings |
| This compound | Mouse Collagen-Induced Arthritis (CIA) | 10-100 mg/kg, orally, twice daily for 14 days | Suppressed the progression of the disease in a dose-dependent manner.[1] |
| AS-605240 | Mouse Collagen-Induced Arthritis (CIA) | 50 mg/kg, orally | Suppressed joint inflammation and damage. |
| CZC24832 | Mouse Collagen-Induced Arthritis (CIA) | 10 mg/kg, orally, twice per day | Substantial decrease in bone and cartilage destruction, as well as overall clinical parameters. |
Signaling Pathways and Experimental Workflows
To visualize the context in which this compound and other PI3Kγ inhibitors function, the following diagrams illustrate the PI3K/Akt signaling pathway and a general workflow for evaluating such chemical probes.
Caption: PI3K/Akt signaling pathway highlighting the role of PI3Kγ.
Caption: General workflow for the evaluation of a chemical probe.
Experimental Protocols
Biochemical PI3K Kinase Assay (General Protocol)
This assay is designed to measure the activity of PI3K enzymes and the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP (with [γ-33P]ATP for radioactive detection or unlabeled for ADP-Glo™ assay)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test compound (this compound or other inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega) or phosphocellulose paper for radioactive detection
-
Microplate reader (for luminescence) or scintillation counter (for radioactivity)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase reaction buffer, the PI3K enzyme, and the test compound.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate for a specific time (e.g., 60 minutes) at room temperature to allow for the phosphorylation of PIP2 to PIP3.
-
Stop the reaction (e.g., by adding a stop solution containing EDTA).
-
Detect the amount of ADP produced (inversely proportional to kinase inhibition) using the ADP-Glo™ assay system according to the manufacturer's instructions, or quantify the amount of phosphorylated PIP3 using radioactive methods.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay: Western Blot for Phospho-Akt (Ser473)
This protocol is used to determine the effect of PI3K inhibitors on the downstream signaling cascade in a cellular context.
Materials:
-
Cell line of interest (e.g., a leukocyte cell line)
-
Cell culture medium and supplements
-
Test compound (this compound or other inhibitors)
-
Stimulant (e.g., a chemokine or growth factor to activate the PI3K pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for a few hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with a suitable agonist for a short period (e.g., 10-15 minutes) to activate the PI3K pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.
-
Quantify the band intensities to determine the inhibition of Akt phosphorylation.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice (General Protocol)
This is a widely used animal model to study rheumatoid arthritis and to evaluate the efficacy of anti-inflammatory compounds.
Animals:
-
Susceptible mouse strain (e.g., DBA/1J mice), typically male, 8-10 weeks old.
Materials:
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles
-
Test compound (this compound or other inhibitors) and vehicle for administration
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of type II collagen in CFA.
-
Anesthetize the mice and inject the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of type II collagen in IFA.
-
Inject the emulsion intradermally at a different site near the base of the tail.
-
-
Treatment:
-
Begin treatment with the test compound or vehicle at the first signs of arthritis or in a prophylactic setting. The dosing regimen for this compound has been reported as 10-100 mg/kg, orally, twice daily.
-
-
Clinical Assessment:
-
Monitor the mice regularly for the onset and severity of arthritis.
-
Score the paws based on a scale that evaluates erythema and swelling (e.g., 0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation). The maximum score per mouse is typically 16.
-
-
Histological Analysis (at the end of the study):
-
Euthanize the mice and collect the paws.
-
Fix, decalcify, and embed the paws in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Conclusion
This compound is a potent inhibitor of PI3Kγ with demonstrated efficacy in a preclinical model of rheumatoid arthritis. Its oral bioavailability makes it a valuable tool for in vivo studies. However, a complete public dataset on its selectivity against other PI3K isoforms is currently lacking, which makes a direct comparison with other highly selective PI3Kγ inhibitors like CZC24832 challenging. For researchers investigating the specific roles of PI3Kγ in inflammatory responses, this compound represents a useful chemical probe, particularly for in vivo applications. When interpreting results, it is important to consider its known potent inhibition of Akt and the yet-to-be-fully-disclosed selectivity profile. For studies requiring highly specific inhibition of PI3Kγ with minimal off-target effects on other PI3K isoforms, compounds with a well-documented and highly selective profile, such as CZC24832, may be more suitable alternatives. The choice of the chemical probe will ultimately depend on the specific experimental needs and the desired balance between potency, selectivity, and in vivo applicability.
References
Benchmarking TASP0415914: A Comparative Guide to Clinical PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This guide provides a comprehensive comparison of the novel investigational agent TASP0415914 against a panel of clinically approved PI3K inhibitors. The data presented herein is intended to offer an objective assessment of this compound's biochemical potency, isoform selectivity, and potential therapeutic utility in relation to established clinical agents.
Biochemical Potency and Selectivity Profile
The efficacy and safety of PI3K inhibitors are intrinsically linked to their potency and selectivity against the different Class I PI3K isoforms (α, β, γ, δ). This compound has been identified as a potent inhibitor of PI3Kγ with a reported half-maximal inhibitory concentration (IC50) of 29 nM.[1] To provide a clear benchmark, the following table summarizes the reported IC50 values of this compound and several clinically approved PI3K inhibitors against the four Class I isoforms.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Primary Target(s) |
| This compound | Data not available | Data not available | 29 | Data not available | γ |
| Alpelisib | 5 | 1156 | 250 | 290 | α |
| Duvelisib | 1602 | 85 | 27 | 2.5 | δ, γ |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 | α, δ |
| Idelalisib | 8600 | 4000 | 2100 | 2.5 | δ |
| Umbralisib | Data not available | Data not available | Data not available | 22.3 | δ, CK1ε |
Note: IC50 values are compiled from various sources and may have been determined using different assay conditions. Direct comparison should be made with caution.
Signaling Pathway and Experimental Workflow
To understand the context of PI3K inhibition, the following diagrams illustrate the canonical PI3K/Akt signaling pathway and a general workflow for evaluating inhibitor efficacy.
Experimental Protocols
Detailed and reproducible experimental design is paramount in drug discovery. Below are representative protocols for key assays used to characterize PI3K inhibitors.
In Vitro PI3K Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)
This biochemical assay quantifies the enzymatic activity of a specific PI3K isoform and the inhibitory effect of a test compound.
Materials:
-
Purified recombinant PI3K enzyme (e.g., PI3Kγ)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Test compound (e.g., this compound)
-
Adapta™ Universal Kinase Assay Kit (Thermo Fisher Scientific)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the PI3K enzyme, lipid substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the Adapta™ detection reagents as per the manufacturer's protocol.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]
Cell-Based PI3K Pathway Activity Assay (p-Akt Western Blot)
This assay assesses the ability of an inhibitor to block PI3K signaling within a cellular context by measuring the phosphorylation of the downstream effector Akt.
Materials:
-
Cancer cell line with an active PI3K pathway
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.
-
Quantify the band intensities to determine the reduction in Akt phosphorylation.[3][4]
In Vivo Efficacy
While in vitro data provides valuable insights into the biochemical activity of a compound, in vivo studies are essential to evaluate its therapeutic potential in a complex biological system. This compound has been shown to suppress disease progression in a dose-dependent manner in a mouse model of collagen-induced arthritis when administered orally.[1] For oncology indications, tumor xenograft models are commonly employed.
General Protocol for In Vivo Tumor Xenograft Study
Animal Model:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
Procedure:
-
Subcutaneously implant a human cancer cell line into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer the test compound (e.g., this compound) and a clinically approved inhibitor (as a positive control) at predetermined doses and schedules (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
This compound is a potent PI3Kγ inhibitor with promising preclinical activity. Its distinct selectivity profile compared to pan-PI3K inhibitors or those targeting other isoforms suggests it may have a different therapeutic window and safety profile. Further investigation, particularly regarding its activity against other PI3K isoforms and its in vivo anti-tumor efficacy, is warranted to fully elucidate its potential as a novel therapeutic agent. The experimental frameworks provided in this guide offer a robust starting point for the continued evaluation and benchmarking of this compound and other emerging PI3K inhibitors.
References
Safety Operating Guide
Navigating the Disposal of Unidentified Laboratory Substances: A Procedural Guide
Identifying and safely disposing of laboratory waste is a critical component of ensuring a safe and compliant research environment. While specific disposal protocols are readily available for known chemicals, the challenge arises when a substance, such as one labeled "TASP0415914," does not correspond to a recognized chemical identifier.
Initial searches for "this compound" did not yield a corresponding chemical entity, precluding the provision of specific disposal instructions. In such instances, researchers, scientists, and drug development professionals must adhere to a rigorous set of general procedures for the management of unknown chemicals. Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes of unknown identity.[1][2][3]
The primary responsibility for identifying an unknown substance lies with the generator of the waste.[3] This process is crucial as hazardous waste disposal companies will not accept unknown materials without proper analysis, which can be a costly undertaking.[1]
Workflow for Managing Unidentified Laboratory Chemicals
The following workflow provides a structured approach to handling an unidentified chemical in a laboratory setting.
Caption: Workflow for the identification and disposal of an unknown laboratory chemical.
Experimental Protocols for Preliminary Identification
When attempting to identify an unknown substance, laboratory personnel can perform a series of simple tests. Extreme caution, including the use of appropriate personal protective equipment (PPE) and a fume hood, is mandatory during these procedures. [4]
1. Visual Inspection:
-
Objective: To gather clues about the substance's identity from its container and physical appearance.
-
Procedure:
-
Visually inspect the container for any legible markings, even partial ones. The type of container (e.g., glass, plastic, metal) can also provide clues.[5]
-
Observe the physical state of the substance (solid, liquid, gas).
-
Note the color and any other visible characteristics.
-
Crucially, inspect the container for signs of instability, such as bulging, crystallization around the cap, or discoloration, which could indicate a reactive or explosive substance. If any of these signs are present, do not handle the container and contact your institution's Environmental Health and Safety (EHS) department immediately. [5]
-
2. pH Test (for liquids and water-soluble solids):
-
Objective: To determine the corrosivity of the substance.
-
Procedure:
3. Water Reactivity and Solubility Test:
-
Objective: To determine if the substance reacts with water and its solubility.
-
Procedure:
-
In a test tube, add a small amount of deionized water.
-
Carefully add a very small amount of the unknown substance.
-
Observe for any reaction (e.g., gas evolution, heat generation). If a reaction occurs, cease further testing and contact EHS.[2]
-
If no reaction occurs, observe if the substance dissolves, floats, or sinks.[2]
-
Record these observations.
-
Data Presentation: Summary of Observations
All observations should be meticulously documented and attached to the container. This information is vital for the EHS team to facilitate proper disposal.
| Characteristic | Observation |
| Physical State | Solid / Liquid / Gas |
| Color | |
| Container Type | |
| Signs of Instability | Yes / No (If yes, provide details) |
| pH | |
| Water Reactivity | Yes / No (If yes, describe reaction) |
| Solubility in Water | Soluble / Insoluble / Sinks / Floats |
| Other Observations | (e.g., viscosity, presence of precipitate) |
Disposal Procedures
If the substance is identified:
-
Properly label the container with the full chemical name and any associated hazards.[1][6]
-
Follow the established hazardous waste disposal procedures for that specific chemical as outlined by your institution and local regulations.[7]
If the substance remains unidentified:
-
Label the container clearly as "Hazardous Waste" and "Unknown".[6]
-
Attach all documented observations from the preliminary identification steps.
-
Store the container in a designated satellite accumulation area, segregated from other incompatible wastes.[8]
-
Contact your institution's EHS department to arrange for pickup and disposal.[5] The EHS department will coordinate with a certified hazardous waste contractor for analysis and final disposal.[3][5]
By adhering to this structured approach, laboratory professionals can ensure the safe and compliant management of unidentified chemicals, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 2. uttyler.edu [uttyler.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. unomaha.edu [unomaha.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
